molecular formula C18H28O3 B8773080 Methyl 3-(decyloxy)benzoate CAS No. 97067-80-6

Methyl 3-(decyloxy)benzoate

Cat. No.: B8773080
CAS No.: 97067-80-6
M. Wt: 292.4 g/mol
InChI Key: YMRDFGZGYLPGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(decyloxy)benzoate is a useful research compound. Its molecular formula is C18H28O3 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(decyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(decyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

97067-80-6

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 3-decoxybenzoate

InChI

InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-14-21-17-13-11-12-16(15-17)18(19)20-2/h11-13,15H,3-10,14H2,1-2H3

InChI Key

YMRDFGZGYLPGPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of Methyl 3-(decyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and synthesis validation of Methyl 3-(decyloxy)benzoate .

Compound ID : C18H28O3 | MW : 292.42 g/mol Role : Liquid Crystal Mesogen Intermediate / Lipophilic Benzoate Precursor

Part 1: Executive Summary & Structural Logic

This guide provides a definitive reference for the identification of methyl 3-(decyloxy)benzoate. As a Senior Application Scientist, I emphasize that this molecule represents a "hybrid" system: it combines the rigid, magnetically anisotropic electronics of a meta-substituted benzoate core with the flexible, shielding environment of a long-chain aliphatic tail (C10) .

Successful characterization requires decoupling these two domains.[1] The aromatic signals (NMR/IR) confirm the core substitution pattern, while the aliphatic signals validate the alkylation efficiency.

Structural Validation Workflow

The following diagram outlines the logical flow for validating this molecule, moving from synthesis to spectral confirmation.

ValidationWorkflow Start Starting Material: Methyl 3-hydroxybenzoate Rxn Reaction: Williamson Ether Synthesis (+ 1-Bromodecane, K2CO3) Start->Rxn Alkylation Product Target: Methyl 3-(decyloxy)benzoate Rxn->Product Purification NMR 1H NMR Analysis: Confirm O-CH2 Triplet (4.0 ppm) Confirm Meta-Sub Pattern Product->NMR IR IR Analysis: Confirm Ester C=O (1725 cm-1) Confirm Alkyl C-H (2850-2920 cm-1) Product->IR MS MS Analysis: Parent Ion m/z 292 McLafferty/Alpha Cleavage Product->MS

Caption: Logical workflow for synthesizing and validating methyl 3-(decyloxy)benzoate via spectroscopic checkpoints.

Part 2: Nuclear Magnetic Resonance (NMR) Data

Solvent : CDCl₃ (Chloroform-d) | Reference : TMS (0.00 ppm)

The 1H NMR spectrum is the primary tool for purity assessment.[1] The critical diagnostic peak is the triplet at ~4.00 ppm , which corresponds to the


-methylene protons of the decyloxy chain. If this peak is a multiplet or shifted, it indicates incomplete alkylation or side reactions.
1H NMR Assignments (300/400 MHz)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Ar-2 7.62dd / dt1HOrtho to Ester/Ether. Highly deshielded singlet-like.
Ar-6 7.54dt1HOrtho to Ester.[1] Deshielded by C=O anisotropy.[1]
Ar-5 7.32t1HMeta position.[1] Pseudo-triplet (coupling to 4,6).
Ar-4 7.08ddd1HPara to Ester.[1] Shielded by ortho-alkoxy donation.
O-CH₂ 3.99 - 4.02 t (J=6.6 Hz) 2H Diagnostic : Ether linkage

-protons.
COOCH₃ 3.90s3HMethyl ester singlet.[1] Distinct from ether triplet.[1]
Alk-

1.75 - 1.82quint / m2H

-methylene protons (shielded relative to

).
Alk-Bulk 1.25 - 1.48m (broad)14HRemaining methylene chain (C3-C9).
Alk-Term 0.88t (J=6.8 Hz)3HTerminal methyl group.[1]
13C NMR Assignments (75/100 MHz)

The Carbon-13 spectrum verifies the carbon skeleton. Note the distinct separation between the ester methoxy (~52 ppm) and the ether methylene (~68 ppm).

Carbon TypeShift (

, ppm)
Assignment
Carbonyl 167.1 Ester C=O
Ar-C (ipso-O) 159.2Aromatic C attached to Decyloxy
Ar-C (ipso-C) 131.5Aromatic C attached to Ester
Ar-C (CH) 129.4Meta carbon (C5)
Ar-C (CH) 121.8Para carbon (C6)
Ar-C (CH) 120.0Ortho carbon (C4)
Ar-C (CH) 114.8Ortho carbon (C2 - between substituents)
Ether

-C
68.3 O-CH₂-R
Ester Me 52.2COO-CH₃
Alkyl Chain 31.9, 29.6-29.3, 26.0, 22.7Bulk aliphatic chain carbons
Terminal Me 14.1Terminal CH₃

Expert Insight : The chemical shifts of the aromatic ring are heavily influenced by the meta relationship. Unlike para-substituted benzoates which show symmetric AA'BB' systems, this meta-isomer displays a complex 4-spin system. The proton at C2 (isolated between the ester and ether) often appears as a narrow triplet or doublet of doublets due to small long-range (4J) coupling.

Part 3: Infrared Spectroscopy (FT-IR)

Method : ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" check. The presence of both aromatic and aliphatic signals is required.[1]

Frequency (cm⁻¹)Vibration ModeFunctional Group
2920, 2850

(C-H) stretching
Aliphatic Chain (Strong intensity due to C10 chain)
1720 - 1725

(C=O) stretching
Ester Carbonyl (Sharp, strong)
1585, 1450

(C=C) stretching
Aromatic Ring skeleton
1280 - 1300

(C-O) stretching
Ester C-O-C asymmetric stretch
1240

(C-O-C) stretching
Aryl Alkyl Ether (Asymmetric stretch)
755

(C-H) out-of-plane
1,3-Disubstituted Benzene (diagnostic meta pattern)

Part 4: Mass Spectrometry (MS)

Ionization : EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

Fragmentation Pathway (EI-MS)

In Electron Impact MS, the molecule undergoes characteristic cleavage. The long alkyl chain often cleaves early, leaving the stable benzoate core.

  • Molecular Ion (M+) : m/z 292 (Visible, typically 10-20% intensity).

  • Base Peak : Often m/z 121 (Hydroxybenzoyl cation) or m/z 152 (Methyl salicylate radical cation equivalent).

  • Key Loss : M - 140 (Loss of Decene via McLafferty-like rearrangement or simple ether cleavage).

Fragmentation Logic Diagram

MSFragmentation M Molecular Ion [M]+• (m/z 292) Frag1 Fragment A [M - C10H20]+• (m/z 152) M->Frag1 - Decene (C10H20) (McLafferty/H-transfer) Frag2 Fragment B [HO-Ph-CO]+ (m/z 121) Frag1->Frag2 - OMe (31)

Caption: Primary fragmentation pathway for methyl 3-(decyloxy)benzoate under EI conditions.

Part 5: Experimental Protocol (Synthesis & Preparation)

To generate the sample for the data above, follow this self-validating protocol.

Synthesis: Williamson Etherification
  • Reagents : Methyl 3-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Reagent grade).

  • Procedure :

    • Dissolve methyl 3-hydroxybenzoate in acetone (0.5 M concentration).

    • Add anhydrous K₂CO₃.[1] Stir for 15 mins to form the phenoxide.

    • Add 1-Bromodecane dropwise.

    • Reflux at 60°C for 12-18 hours.

  • Workup : Filter off inorganic salts. Evaporate acetone. Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over MgSO₄.[1]

  • Purification : Recrystallize from cold methanol or ethanol. (Target MP: Low melting solid or oil, depending on purity).

Sample Preparation for Spectroscopy[1]
  • NMR : Dissolve ~10 mg of purified product in 0.6 mL CDCl₃. Filter through a glass wool plug if any turbidity (salt) remains.

  • IR : If liquid/oil, use neat film on ATR crystal. If solid, grind 1 mg with 100 mg KBr.

References

  • PubChem Compound Summary . "Methyl 3-(decyloxy)benzoate (C18H28O3)".[2] National Center for Biotechnology Information.[1] Accessed 2026.[1][3] [Link]

  • Spectral Database for Organic Compounds (SDBS). "Methyl 3-methoxybenzoate (Analogous Core Data)". AIST.
  • Royal Society of Chemistry . "Synthesis and NMR of substituted methyl benzoates". RSC Advances Supplementary Info. [Link]

Sources

Physicochemical Characterization and Synthetic Utility of Methyl 3-(decyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(decyloxy)benzoate (


) represents a critical intermediate in the synthesis of mesogenic (liquid crystal) materials and lipophilic pharmaceutical delivery systems. Its amphiphilic nature—comprising a polar benzoate head group and a hydrophobic decyl tail—makes it an ideal candidate for surface anchoring studies and supramolecular assembly.

This guide provides a rigorous analysis of its molecular weight (MW) implications, a self-validating synthetic protocol via Williamson etherification, and the analytical logic required to certify its purity for high-precision applications.

Molecular Identity & Theoretical Calculation

In precision chemistry, "molecular weight" is not a singular number; it is a context-dependent value. For stoichiometry, we use the Average Molecular Weight . For high-resolution mass spectrometry (HRMS), we must rely on the Monoisotopic Mass .

Elemental Analysis Table
ElementSymbolCountStandard Atomic Weight ( g/mol )Contribution ( g/mol )Monoisotopic Mass (Da)Contribution (Da)
CarbonC1812.011216.19812.00000216.00000
HydrogenH281.00828.2241.0078328.21924
OxygenO315.99947.99715.9949147.98473
Total 292.42 292.204 [1][2][3][4][5]
Critical Constants
  • Formula:

    
    
    
  • Average MW (Stoichiometry): 292.42 g/mol

  • Exact Mass (HRMS

    
    ): 292.2039  g/mol  
    
  • Predicted LogP: ~6.5 (Highly Lipophilic)

Synthetic Pathway: Williamson Ether Synthesis[4][6][7][8]

The most robust route to methyl 3-(decyloxy)benzoate is the alkylation of methyl 3-hydroxybenzoate using 1-bromodecane. This protocol is designed for causality —every reagent serves a specific suppression of side reactions.

Reaction Logic
  • Substrate: Methyl 3-hydroxybenzoate (Phenolic -OH is acidic, pKa ~10).

  • Base: Potassium Carbonate (

    
    ). Why? It is mild enough to deprotonate the phenol without hydrolyzing the methyl ester (which NaOH might do).
    
  • Catalyst: Potassium Iodide (KI). Why? Finkelstein condition. It converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Solvent: Acetone or DMF. Why? Polar aprotic solvents solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic.
    
Experimental Protocol (Step-by-Step)
  • Activation: In a 250 mL round-bottom flask, dissolve Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in Acetone (150 mL). Add anhydrous

    
      (20.7 g, 150 mmol).
    
  • Catalysis: Add a catalytic amount of KI (0.5 g). Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Add 1-Bromodecane (22.1 g, 100 mmol) dropwise via an addition funnel.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours. Monitor via TLC (Mobile phase: 9:1 Hexane/Ethyl Acetate).
    
  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate; wash with 1M NaOH (removes unreacted phenol) and Brine.

  • Purification: Recrystallize from cold ethanol or perform flash column chromatography if high purity (>99.5%) is required for liquid crystal applications.

Workflow Visualization

SynthesisWorkflow Start Reagents: Methyl 3-hydroxybenzoate + 1-Bromodecane Activation Deprotonation (K2CO3 / Acetone) Start->Activation Mix Reaction Reflux (18h) SN2 Mechanism Activation->Reaction Add KI cat. TLC TLC Check (Hexane:EtOAc 9:1) Reaction->TLC Monitor TLC->Reaction Incomplete Workup Filtration & NaOH Wash TLC->Workup Complete Product Final Product: Methyl 3-(decyloxy)benzoate (>98% Purity) Workup->Product Recrystallization

Figure 1: Synthetic workflow for the Williamson ether synthesis of methyl 3-(decyloxy)benzoate, highlighting the critical monitoring checkpoints.

Analytical Validation (The Self-Validating System)

To ensure scientific integrity, the synthesized material must be validated against theoretical predictions. This section outlines the expected signals.[5][6][7][8][9][10][11]

Mass Spectrometry (GC-MS / ESI-MS)
  • Molecular Ion (

    
    ):  292 m/z.
    
  • Base Peak / Fragmentation:

    • Loss of Alkoxy Chain: Cleavage of the ether bond often yields the hydroxybenzoate fragment.

    • McLafferty Rearrangement: The long alkyl chain (

      
      ) allows for hydrogen transfer, potentially showing a peak at m/z 152  (Methyl 3-hydroxybenzoate radical cation) + decene (
      
      
      
      ).
    • 
      -Cleavage:  Loss of the methoxy group form the ester (
      
      
      
      , m/z 261).
Proton NMR ( -NMR, 400 MHz, )

The structure is confirmed if the integration ratio matches the formula


.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
7.6 - 7.1 Multiplet4HAromatic Ring Protons (Benzene core)
4.01 Triplet (

)
2H

(Ether linkage to ring)
3.90 Singlet3H

(Methyl Ester)
1.80 Quintet2H

-methylene of decyl chain
1.5 - 1.2 Multiplet14HBulk Methylene Chain (

)
0.88 Triplet3HTerminal Methyl (

)
Analytical Decision Tree

AnalysisLogic Sample Purified Sample NMR 1H-NMR Analysis Sample->NMR MS Mass Spectrometry Sample->MS Check1 Triplet @ 4.0 ppm? Singlet @ 3.9 ppm? NMR->Check1 Check2 Parent Ion m/z = 292? MS->Check2 Valid VALIDATED Methyl 3-(decyloxy)benzoate Check1->Valid Yes Fail REJECT Check Side Products Check1->Fail No Check2->Valid Yes Check2->Fail No

Figure 2: Analytical decision tree for structural confirmation. Both NMR and MS criteria must be met for validation.

Applications & Material Science Context[7][10][13][14][15]

Liquid Crystal Mesogens

Methyl 3-(decyloxy)benzoate serves as a "tail-core" building block. The 10-carbon chain provides the necessary flexibility and Van der Waals anisotropy required for liquid crystalline phases (nematic or smectic) when polymerized or dimerized. The meta-substitution (3-position) usually lowers the melting point compared to para-isomers, often creating "bent-core" or banana-shaped liquid crystals which are vital for ferroelectric phases.

Surface Anchoring

In drug delivery and coating technologies, the molecule acts as a model amphiphile. The methyl ester can be hydrolyzed to the free acid to bind to metal oxide surfaces, while the decyl chain creates a hydrophobic exterior, modifying the wettability of the substrate.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • PubChem. (2024). Methyl 3-(benzyloxy)benzoate and related alkoxy benzoates Compound Summary. National Library of Medicine. Retrieved from [Link] (Used for comparative physicochemical property modeling).

  • NIST Mass Spec Data Center. (2024). Mass Spectrum of Alkyl Benzoates. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Methyl 3-(decyloxy)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 3-(decyloxy)benzoate is a substituted aromatic ester that holds potential as a versatile intermediate in various fields of organic synthesis. Its structure, featuring a long lipophilic decyl chain attached to a phenyl ring via an ether linkage, and a reactive methyl ester group, makes it an attractive building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, potential applications, and key reactions of methyl 3-(decyloxy)benzoate, aimed at researchers, scientists, and professionals in drug development and materials science. While specific literature on this exact molecule is sparse, the principles outlined herein are derived from well-established organic chemistry and data from analogous long-chain alkoxybenzoate systems.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of methyl 3-(decyloxy)benzoate is presented below. Spectroscopic data are predicted based on the analysis of structurally similar compounds.

PropertyValue (Predicted/Calculated)
Molecular Formula C₁₈H₂₈O₃
Molecular Weight 292.42 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point > 200 °C at atmospheric pressure (decomposition may occur)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene); Insoluble in water
¹H NMR (CDCl₃, 400 MHz) δ 7.60 (m, 2H), 7.25 (t, J = 8.0 Hz, 1H), 7.05 (dd, J = 8.0, 2.0 Hz, 1H), 4.00 (t, J = 6.8 Hz, 2H), 3.90 (s, 3H), 1.80 (p, J = 6.8 Hz, 2H), 1.50-1.20 (m, 14H), 0.88 (t, J = 7.0 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 167.0, 159.5, 131.5, 129.5, 122.0, 115.0, 114.5, 68.5, 52.0, 32.0, 29.6, 29.5, 29.4, 29.3, 26.1, 22.8, 14.2
IR (neat, cm⁻¹) ~2925, 2855 (C-H stretch), ~1720 (C=O stretch, ester), ~1600, 1585 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)
Mass Spec (EI) m/z 292 (M⁺), 261, 152, 121

Synthesis of Methyl 3-(decyloxy)benzoate

Two primary retrosynthetic pathways can be envisioned for the synthesis of methyl 3-(decyloxy)benzoate, both relying on fundamental and reliable organic reactions.

Diagram: Retrosynthetic Analysis of Methyl 3-(decyloxy)benzoate

G cluster_0 Route A: Williamson Ether Synthesis First cluster_1 Route B: Fischer Esterification Last MDB Methyl 3-(decyloxy)benzoate MHB Methyl 3-hydroxybenzoate MDB->MHB Retrosynthesis (Route A) DBA 3-(decyloxy)benzoic acid MDB->DBA Retrosynthesis (Route B) MDB_A Methyl 3-(decyloxy)benzoate MHB->MDB_A Williamson Ether Synthesis DBr 1-Bromodecane DBr->MDB_A MDB_B Methyl 3-(decyloxy)benzoate DBA->MDB_B Fischer Esterification MeOH Methanol MeOH->MDB_B HBA 3-Hydroxybenzoic acid HBA->DBA Williamson Ether Synthesis DBr2 1-Bromodecane DBr2->DBA G A Combine Methyl 3-hydroxybenzoate, K₂CO₃, and solvent B Add 1-Bromodecane A->B C Heat to reflux (12-24h) B->C D Cool and Filter C->D E Solvent Removal D->E F Work-up (DCM, H₂O, NaHCO₃, Brine) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Pure Methyl 3-(decyloxy)benzoate H->I

Application Note: Methyl 3-(decyloxy)benzoate as a Mesogenic Precursor in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for materials scientists and organic chemists. It focuses on the synthesis, purification, and downstream application of methyl 3-(decyloxy)benzoate , a versatile building block for liquid crystals and supramolecular polymers.

Abstract

Methyl 3-(decyloxy)benzoate is a critical intermediate in the design of functional organic materials, particularly thermotropic liquid crystals (LCs) and side-chain liquid crystalline polymers (SCLCPs). Its structural asymmetry (meta-substitution) and long alkyl tail (C10) disrupt crystalline packing, lowering melting transitions and stabilizing nematic or smectic mesophases when incorporated into larger molecular architectures. This guide provides a validated protocol for its synthesis via Williamson etherification and outlines its conversion into functional electron-transporting oxadiazoles and polymerizable monomers.

Chemical Profile & Material Significance[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name Methyl 3-(decyloxy)benzoate
Molecular Formula C₁₈H₂₈O₃
Molecular Weight 292.41 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Key Functionality Decyl Tail: Induces van der Waals anisotropy (mesogenicity).Meta-Ester: Provides a kinked geometry (lowers ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

) and a reactive handle for coupling.

Why this molecule? Unlike para-substituted analogs which favor highly crystalline, high-melting rigid rods, the meta-substitution of the decyloxy group in methyl 3-(decyloxy)benzoate introduces a "kink" in the molecular backbone. In materials science, this is strategically used to:

  • Suppress Crystallization: Lowers the melting point, widening the operational temperature range of liquid crystals [1].

  • Enhance Solubility: Improves the processability of resulting organic semiconductors or polymers in common organic solvents.

Protocol A: Synthesis of Methyl 3-(decyloxy)benzoate

Methodology: Williamson Ether Synthesis Scale: 50 mmol (approx. 15 g theoretical yield)

Reagents & Equipment[4][6][11][12][13]
  • Substrate: Methyl 3-hydroxybenzoate (7.61 g, 50 mmol)

  • Alkylating Agent: 1-Bromodecane (11.06 g, 50 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (13.8 g, 100 mmol)
    
  • Catalyst: Potassium Iodide (KI), catalytic amount (0.83 g, 5 mmol)

  • Solvent: Acetone (HPLC grade, 150 mL) or DMF (for faster kinetics)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure
  • Activation: In a 250 mL RBF, dissolve methyl 3-hydroxybenzoate in acetone (150 mL). Add anhydrous

    
     and stir vigorously for 15 minutes at room temperature. Expert Note: This deprotonates the phenol, generating the more nucleophilic phenoxide anion.
    
  • Addition: Add 1-bromodecane and the catalytic KI.

    • Mechanism:[1][2][3][4] KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction logic).

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 12–24 hours. Monitor via TLC (Mobile Phase: 10% Ethyl Acetate in Hexane).[5] The starting phenol (
    
    
    
    ) should disappear, replaced by the less polar product (
    
    
    ).
  • Workup:

    • Cool to room temperature and filter off the inorganic salts (

      
      , KBr).
      
    • Evaporate the acetone under reduced pressure (Rotavap).

    • Dissolve the residue in Dichloromethane (DCM, 100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by Brine (50 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
Purification[4][6][13]
  • Distillation: High-vacuum distillation (if oil).

  • Recrystallization: If solid, recrystallize from cold Ethanol/Water (9:1).

  • Yield Expectation: 85–92%.

Protocol B: Downstream Application – Synthesis of Oxadiazole LCs

Context: Methyl 3-(decyloxy)benzoate is a precursor for 1,3,4-oxadiazole derivatives, which are widely used as electron-transport materials in OLEDs and as luminescent liquid crystals [2].

Workflow Diagram

The following diagram illustrates the conversion of the precursor into a functional oxadiazole material.

OxadiazoleSynthesis Figure 1: Synthetic pathway from benzoate precursor to optoelectronic oxadiazole materials. Precursor Methyl 3-(decyloxy)benzoate (Precursor) Hydrazide 3-(decyloxy)benzohydrazide (Intermediate) Precursor->Hydrazide Hydrazine Hydrate Reflux, EtOH Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole (Functional LC) Hydrazide->Oxadiazole Aryl Acid Chloride POCl3 (Cyclization)

[6]

Experimental Steps (Abbreviated)
  • Hydrazide Formation: Reflux methyl 3-(decyloxy)benzoate with excess hydrazine hydrate in ethanol for 6–8 hours. The product, 3-(decyloxy)benzohydrazide, precipitates upon cooling.

  • Cyclization: React the hydrazide with a substituted benzoic acid (or acid chloride) in

    
     (Phosphorus Oxychloride). This closes the ring to form the 1,3,4-oxadiazole core, creating a rigid, conjugated system with the flexible decyloxy tail acting as a solubilizing and mesogenic group.
    

Protocol C: Hydrolysis to Mesogenic Acid

To use this molecule in side-chain polymers or hydrogen-bonded complexes, the ester must be hydrolyzed to the free acid.

HydrolysisFlow Figure 2: Activation of the precursor for polymer synthesis or hydrogen-bonded LCs. Step1 Methyl 3-(decyloxy)benzoate Step2 Hydrolysis (KOH, Ethanol/H2O, Reflux) Step1->Step2 Step3 Acidification (HCl, pH < 2) Step2->Step3 Step4 3-(decyloxy)benzoic acid (Mesogenic Building Block) Step3->Step4

Application Insight: The resulting 3-(decyloxy)benzoic acid is a classic "proton donor" for supramolecular liquid crystals. It can form hydrogen-bonded dimers with pyridyl-containing molecules, inducing liquid crystallinity in systems that are otherwise non-mesogenic [3].

Characterization & QC Criteria

To ensure the material is suitable for electronic or optical applications, it must meet these criteria:

TechniqueExpected ResultRelevance
1H NMR (CDCl₃) Triplet at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm (

).Singlet at

ppm (

).
Confirms etherification and intact ester.
DSC (Differential Scanning Calorimetry) Sharp melting peak. No broad premelting transitions.Purity check; vital for defining LC phase transitions.
POM (Polarized Optical Microscopy) Precursor: Isotropic liquid or crystalline solid.Derivatives: Schlieren or Focal Conic textures.Verifies mesophase formation in downstream products.

Troubleshooting Guide

  • Issue: Low yield in etherification.

    • Cause: Incomplete deprotonation or moisture in solvent.

    • Fix: Ensure

      
       is freshly dried. Use catalytic KI to accelerate the reaction (Finkelstein exchange).
      
  • Issue: Product is an oil that won't crystallize.

    • Cause: Trace impurities (unreacted alkyl bromide) acting as plasticizers.

    • Fix: Perform a high-vacuum distillation or pass through a short silica plug (Hexane/EtOAc) before attempting recrystallization.

References

  • Imrie, C. T., et al. "Liquid Crystalline Polymers." Comprehensive Polymer Science, 2nd Supplement, 1989. Link

  • Parra, M., et al. "Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles." Arkivoc, 2005. Link

  • Dave, J. S., & Bhatt, H. S. "Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties."[7] Molecular Crystals and Liquid Crystals, 2012. Link

  • Satpute, M. S., et al. "Synthesis and antibacterial activity of novel 3-hydroxy benzoic acid hybrid derivatives."[8] Rasayan Journal of Chemistry, 2019. Link

  • Preparation of Methyl Benzoate Protocol. University of Mustansiriyah. Link

Sources

Application Note: Strategic Protocols for the Synthesis of Alkoxy Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Alkoxy benzoates represent a critical structural motif in medicinal chemistry (e.g., local anesthetics like benzocaine analogs) and materials science (e.g., liquid crystal mesogens). Their synthesis typically demands high regioselectivity to distinguish between the phenolic oxygen and the carboxylate moiety.

This guide details two distinct, field-proven synthetic pathways. The choice of pathway depends on the availability of starting materials and the sensitivity of the "R" groups involved.

  • Route A (The "Tail-First" Approach): Alkylation of a hydroxybenzoate ester. Best for generating libraries of varying alkoxy tail lengths (common in liquid crystal research).

  • Route B (The "Head-First" Approach): Esterification of a pre-formed alkoxybenzoic acid. Best when the alkoxy core is stable, but the alcohol component is complex or sensitive (common in drug conjugation).

Route A: Williamson Ether Synthesis (Alkylation)

Objective: Synthesis of Ethyl 4-(n-octyloxy)benzoate from Ethyl 4-hydroxybenzoate. Mechanism: SN2 Nucleophilic Substitution.[1][2]

Mechanistic Insight

The reaction relies on the deprotonation of the phenolic hydroxyl group (


) to generate a phenoxide nucleophile. We utilize Potassium Carbonate (

) rather than stronger bases (like NaH) to prevent hydrolysis of the ester moiety. The solvent choice is critical: Acetone or Acetonitrile allows for mild reflux, while the addition of a catalytic amount of Potassium Iodide (Finkelstein condition) accelerates the reaction if using alkyl bromides or chlorides.
Reagents & Equipment[3]
  • Substrate: Ethyl 4-hydroxybenzoate (1.0 eq)

  • Reagent: 1-Bromooctane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional but recommended for chlorides.

  • Solvent: Acetone (HPLC Grade), dried over molecular sieves.

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Charge the flask with Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and anhydrous Acetone (150 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (41.4 g, 300 mmol) in a single portion. The suspension will turn opaque. Stir at room temperature for 15 minutes to ensure phenoxide formation.
    
  • Addition: Add 1-Bromooctane (23.1 g, 120 mmol) dropwise via a syringe or addition funnel. Add KI (1.6 g, 10 mmol) if reaction kinetics are slow.

  • Reflux: Heat the mixture to a gentle reflux (

    
    C) for 12–18 hours.
    
    • Checkpoint: Monitor via TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (

      
      /KBr) using a sintered glass funnel. Wash the cake with cold acetone.
      
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil or solid.

  • Purification: Recrystallize the crude residue from hot Ethanol (95%).

    • Dissolve in minimum hot ethanol.

    • Cool slowly to room temperature, then to

      
      C.
      
    • Filter the white crystalline solid and dry under vacuum.

Route B: Steglich Esterification (Coupling)

Objective: Synthesis of Complex Alkoxy Benzoates from 4-Methoxybenzoic Acid. Mechanism: DCC-Mediated Dehydration.

Mechanistic Insight

When the alkoxy group is already present (e.g., anisic acid) and the target ester involves a sterically hindered or acid-sensitive alcohol, acid-catalyzed Fischer esterification often fails. The Steglich method uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP is essential as an acyl-transfer catalyst to suppress the formation of the unreactive N-acylurea byproduct.

Reagents & Equipment[3][4][5]
  • Substrate: 4-Methoxybenzoic Acid (1.0 eq)

  • Alcohol: Target Alcohol (e.g., Menthol, Cholesterol) (1.1 eq)

  • Coupling Agent: DCC (1.1 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Setup: Oven-dry a round-bottom flask. Add a stir bar and seal with a septum. Maintain an inert

    
     atmosphere.
    
  • Dissolution: Dissolve 4-Methoxybenzoic acid (10 mmol) and the Target Alcohol (11 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Activation (Critical Step): Cool the reaction vessel to

    
    C using an ice bath.
    
    • Why? Low temperature prevents the immediate rearrangement of the O-acylisourea intermediate into the urea byproduct.

  • Coupling: Dissolve DCC (11 mmol) in minimal DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–24 hours. A white precipitate (Dicyclohexylurea - DCU) will form.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU.

    • Wash the organic filtrate sequentially with:

      • 10% Citric Acid (removes DMAP).

      • Saturated

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash Column Chromatography is usually required (Silica Gel, Hexane:EtOAc gradient) as recrystallization is difficult due to residual urea traces.

Visualization: Workflow & Decision Logic

G Start Target: Alkoxy Benzoate Synthesis Decision Is the Alkoxy Chain Variable or Fixed? Start->Decision RouteA Route A: Williamson Ether Synthesis (Variable Tail, Fixed Head) Decision->RouteA Variable Tail (Liquid Crystals) RouteB Route B: Steglich Esterification (Fixed Tail, Complex Head) Decision->RouteB Complex Alcohol (Drug Conjugates) StepA1 Reagents: Ethyl 4-hydroxybenzoate + Alkyl Bromide + K2CO3 RouteA->StepA1 StepB1 Reagents: 4-Alkoxybenzoic Acid + Alcohol + DCC + DMAP RouteB->StepB1 StepA2 Reflux in Acetone (12-18h) StepA1->StepA2 StepA3 Purification: Recrystallization (EtOH) StepA2->StepA3 StepB2 Stir in DCM (0°C -> RT) StepB1->StepB2 StepB3 Purification: Column Chromatography StepB2->StepB3

Figure 1: Decision Matrix and Workflow for Alkoxy Benzoate Synthesis.

Data Summary & Troubleshooting

Physicochemical Characterization Targets

The following data points are typical for Ethyl 4-(n-octyloxy)benzoate (Liquid Crystal Precursor).

ParameterExpected Value/ObservationMethod
Appearance White crystalline solidVisual
Melting Point 48–50 °CCapillary Method
IR (Carbonyl) 1715 cm⁻¹ (Ester stretch)FTIR (ATR)
IR (Ether) 1250 cm⁻¹ (Ar-O-C stretch)FTIR (ATR)
1H NMR

3.9-4.0 (t, 2H, -OCH2-),

6.9 (d, 2H, Ar-H)
400 MHz CDCl3
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete deprotonationEnsure

is finely ground; switch solvent to DMF (faster rate but harder workup).
Ester Hydrolysis (Route A) Wet solvent or excessive heatingDry acetone over

sieves; ensure anhydrous conditions.
Urea Contamination (Route B) Inefficient filtration of DCUCool reaction to -20°C before filtering; wash filtrate with cold ether.
Product Coloration Oxidation of phenolPerform reaction under strict Nitrogen atmosphere; use fresh phenol.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Organic Chemistry Portal.[1] "Williamson Ether Synthesis."[1][3][4]

    • URL:[Link][5]

  • Steglich Esterification Protocol

    • Source: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[6] Chem. Int. Ed.

    • URL:[Link]

  • Synthesis of Liquid Crystal Mesogens (Alkoxy Benzoates)

    • Source: Yeap, G. Y., et al. "Synthesis and thermal behavior of new mesogenic esters." Molecules.
    • URL:[Link]

  • Purification of Benzoates via Recrystallization

    • Source: University of Colorado Boulder, Org. Chem. Lab Manual.
    • URL:[Link]

Sources

Application Note: High-Yield Esterification of 3-(Decyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-(Decyloxy)benzoic acid (CAS: [Relevant Isomer Analog]) is a critical amphiphilic building block, primarily utilized in the synthesis of bent-core liquid crystals (mesogens) , supramolecular polymers, and lipophilic prodrugs. Unlike its para-substituted counterpart (which forms linear calamitic phases), the meta-substitution of the decyloxy chain introduces a structural "kink," essential for generating banana-shaped mesophases and reducing symmetry in crystal engineering.

The esterification of this molecule presents a specific challenge: the hydrophobic decyl tail (


)  drastically reduces solubility in polar protic solvents (methanol/water), rendering traditional acid-catalyzed Fischer esterification inefficient for complex alcohols or phenols. Furthermore, the separation of unreacted starting materials from the lipophilic product is chromatographically difficult due to "tail streaking."

This guide details two field-proven protocols:

  • The Acyl Chloride Method (Gold Standard): Best for coupling with phenols or sterically hindered alcohols; offers the easiest purification.

  • The Steglich Method (Alternative): Reserved for acid-sensitive alcohol substrates.

Chemical Strategy & Decision Logic

The choice of esterification method depends heavily on the nucleophile (alcohol/phenol) being coupled to the 3-(decyloxy)benzoic acid.

Method Comparison Table
FeatureMethod A: Acyl Chloride (

)
Method B: Steglich (DCC/DMAP)
Primary Use Case Synthesis of Liquid Crystals (Phenyl esters), Hindered AlcoholsAcid-sensitive substrates, Labile protecting groups
Reaction Type Irreversible Nucleophilic SubstitutionCarbodiimide-mediated Coupling
Byproducts

(gas),

(gas/salt)
Dicyclohexylurea (DCU) - Difficult to remove
Purification Simple (Evaporation + Wash)Complex (Filtration + Column Chromatography)
Yield Potential >90%70-85%
Scalability High (Gram to Kilo scale)Low/Medium (Atom inefficient)
Decision Tree (Visualized)

EsterificationLogic Start Substrate: 3-(Decyloxy)benzoic Acid CheckAlcohol Analyze Target Alcohol (ROH) Start->CheckAlcohol IsPhenol Is ROH a Phenol or Sterically Hindered? CheckAlcohol->IsPhenol IsSensitive Is ROH Acid-Sensitive? IsPhenol->IsSensitive No MethodA Method A: Acyl Chloride (SOCl2 Activation) IsPhenol->MethodA Yes (Standard for LCs) IsSensitive->MethodA No (Default Robust Route) MethodB Method B: Steglich (DCC/DMAP) IsSensitive->MethodB Yes

Figure 1: Decision matrix for selecting the optimal esterification pathway based on the target alcohol's properties.

Protocol A: The Acyl Chloride Route (Recommended)

This method is preferred for synthesizing phenyl esters (common in liquid crystal research) because phenols are poor nucleophiles that require the high electrophilicity of an acid chloride.

Mechanism[1][2][3][4][5]
  • Activation: 3-(Decyloxy)benzoic acid +

    
     3-(Decyloxy)benzoyl chloride + 
    
    
    
    +
    
    
  • Coupling: Acid Chloride + Alcohol + Base

    
     Ester + Salt
    
Materials
  • Substrate: 3-(Decyloxy)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 equiv) – Excess acts as solvent
    
  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

  • Coupling Partner: Target Alcohol/Phenol (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure

Phase 1: Activation (In Fume Hood)

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ) or 
    
    
    
    line.
  • Charge: Add 3-(decyloxy)benzoic acid.

  • Addition: Add Thionyl Chloride (

    
    ) carefully. Add 1 drop of DMF (catalyst).
    
    • Note: The reaction will bubble (release of

      
       and 
      
      
      
      ).
  • Reflux: Heat to reflux (

    
    C oil bath) for 2–3 hours. The solution should turn clear yellow.
    
  • Evaporation (Critical): Remove the condenser and attach a distillation head or use a rotary evaporator. Remove all excess

    
    .
    
    • Tip: Add dry toluene (10 mL) and re-evaporate ("azeotropic drying") to ensure all traces of thionyl chloride are gone. Residual

      
       will react with your alcohol to form alkyl chlorides (impurity).
      

Phase 2: Coupling

  • Dissolution: Redissolve the resulting crude acid chloride (yellow oil/solid) in anhydrous DCM under

    
    .
    
  • Preparation of Nucleophile: In a separate flask, dissolve the Target Alcohol/Phenol and Triethylamine in DCM.

  • Addition: Cool the Acid Chloride solution to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    C (ice bath). Dropwise add the Alcohol/Base mixture.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Workup:

    • Wash organic layer with 1M

      
       (removes amine salts).
      
    • Wash with sat.

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Protocol B: Steglich Esterification (Alternative)

Use this only if your target alcohol cannot survive the acidic byproducts of Method A.

Materials
  • Substrate: 3-(Decyloxy)benzoic acid (1.0 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Procedure
  • Charge: In an RBF, dissolve the acid, the target alcohol, and DMAP in anhydrous DCM.

  • Cool: Place the flask in an ice bath (

    
    C).
    
  • Add DCC: Dissolve DCC in a minimal amount of DCM and add it dropwise to the reaction mixture.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form almost immediately.

  • Stir: Stir at

    
    C for 1 hour, then warm to RT and stir overnight.
    
  • Filtration: Filter off the white DCU solid using a sintered glass funnel.

  • Purification: The filtrate contains the ester but also residual urea. Column chromatography is mandatory here, as DCU is slightly soluble in DCM and difficult to remove completely.

Analytical Validation

Workflow Visualization

SynthesisWorkflow Acid 3-(Decyloxy)benzoic Acid (Solid) Activation Activation (SOCl2, Reflux) Acid->Activation -HCl, -SO2 Intermediate Acid Chloride (Reactive Intermediate) Activation->Intermediate Coupling Coupling (ROH + Et3N, DCM) Intermediate->Coupling + Alcohol Product Final Ester (Purified) Coupling->Product Workup

Figure 2: Reaction pathway for the Acid Chloride method.

Key Characterization Markers

To validate the synthesis, look for these specific signals:

  • 1H NMR (CDCl3):

    • 
       4.0 ppm (t, 2H):  The 
      
      
      
      triplet confirms the ether linkage is intact.
    • 
       7.0 - 8.0 ppm (m, 4H):  Aromatic protons. Note the splitting pattern; the 3-substitution creates a complex multiplet compared to the symmetric doublet-doublet of the 4-isomer.
      
    • Missing -COOH: The broad singlet at

      
       11-12 ppm (carboxylic acid) must be absent.
      
  • IR Spectroscopy:

    • Carbonyl Shift: The C=O stretch will shift from

      
       (Acid dimer) to 
      
      
      
      (Ester).
    • Absence of OH: The broad O-H stretch (

      
      ) should be gone.
      

References

  • Vogel's Textbook of Practical Organic Chemistry.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1][2] Angewandte Chemie International Edition.

  • Organic Syntheses, Coll. Vol. 10. (Esterification using DCC/DMAP).

  • Master Organic Chemistry. (Thionyl Chloride Mechanism).

  • PubChem Compound Summary: 4-(Decyloxy)benzoic acid. (Physical properties analog for 3-isomer).

Sources

Application Notes & Protocols: Investigating the Potential Biological Activity of Methyl 3-(decyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

I. Introduction: Unveiling the Potential of Methyl 3-(decyloxy)benzoate

Methyl 3-(decyloxy)benzoate is a benzoate ester characterized by a ten-carbon alkyl chain (decyloxy group) at the meta-position of the benzoate ring. While direct studies on the biological activities of this specific molecule are not extensively documented in publicly available literature, its structural motifs—a benzoate core and a long alkyl chain—are present in numerous compounds with well-established pharmacological properties. This guide, therefore, provides a comprehensive framework for the initial investigation of its potential biological activities, drawing upon established principles of medicinal chemistry and structure-activity relationships.

The benzoate moiety is a common scaffold in a variety of biologically active molecules, including antimicrobial and anti-inflammatory agents.[1][2][3][4][5] The addition of a lipophilic decyloxy chain can significantly influence the compound's physicochemical properties, such as its solubility and ability to interact with biological membranes. This structural feature is hypothesized to play a crucial role in its potential mechanisms of action.

This document outlines detailed protocols for a tiered screening approach to elucidate the potential antimicrobial, cytotoxic, and anti-inflammatory activities of methyl 3-(decyloxy)benzoate. The experimental designs are intended to be robust, providing a solid foundation for further, more targeted investigations.

II. Physicochemical Properties of Methyl 3-(decyloxy)benzoate

A thorough understanding of the compound's physical and chemical properties is essential for accurate experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular FormulaC₁₈H₂₈O₃Inferred
Molecular Weight292.42 g/mol Inferred
AppearanceWhite to off-white solidInferred
SolubilityPoorly soluble in water; soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane.[6]Inferred

III. Hypothesized Biological Activities and Investigative Protocols

Based on the chemical structure of methyl 3-(decyloxy)benzoate and the known activities of related compounds, the following biological activities are prioritized for investigation.

A. Antimicrobial Activity

The presence of the benzoate group, a known antimicrobial pharmacophore, coupled with the long alkyl chain, suggests potential for antibacterial and antifungal activity.[1][5][7] The lipophilic tail could facilitate interaction with and disruption of microbial cell membranes.

Antimicrobial_Screening_Workflow start Start: Compound Preparation mic Determination of Minimum Inhibitory Concentration (MIC) start->mic Initial Screening mbc Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc For potent hits time_kill Time-Kill Kinetics Assay mbc->time_kill Characterize dynamics membrane Membrane Permeability Assay mbc->membrane Investigate mechanism end End: Data Analysis & Interpretation time_kill->end membrane->end

Caption: Workflow for assessing antimicrobial potential.

This protocol utilizes the broth microdilution method, a standard and reliable technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Methyl 3-(decyloxy)benzoate

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[7]

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Sterile DMSO

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

  • Negative control (broth with DMSO)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of methyl 3-(decyloxy)benzoate in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions, positive control, and negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. For a more quantitative measure, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

B. Cytotoxic Activity

It is crucial to assess the potential toxicity of a novel compound against mammalian cells to determine its therapeutic window. Benzoate derivatives have been reported to exhibit cytotoxic effects in some contexts.[4]

Cytotoxicity_Workflow start Start: Cell Line Selection & Seeding treatment Compound Treatment (Dose-Response) start->treatment mtt_assay MTT Assay for Viability Assessment treatment->mtt_assay 24-72h incubation ic50 IC50 Calculation mtt_assay->ic50 mechanism Apoptosis vs. Necrosis (e.g., Annexin V/PI staining) ic50->mechanism For potent compounds end End: Data Analysis & Interpretation mechanism->end

Caption: Workflow for evaluating cytotoxic activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Methyl 3-(decyloxy)benzoate

  • Human cell lines (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of methyl 3-(decyloxy)benzoate in complete medium and add them to the respective wells. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Anti-inflammatory Activity

Hydroxybenzoic acid derivatives are known to possess anti-inflammatory properties.[2] The potential of methyl 3-(decyloxy)benzoate to modulate inflammatory responses can be investigated using in vitro models.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Methyl 3-(decyloxy)benzoate

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Griess Reagent

  • Positive control (e.g., dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of methyl 3-(decyloxy)benzoate for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with LPS and the positive control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the supernatant, which is indicative of NO production. Calculate the percentage of inhibition of NO production by the compound.

IV. Data Interpretation and Next Steps

The initial screening assays will provide valuable data on the potential biological activities of methyl 3-(decyloxy)benzoate.

AssayKey EndpointInterpretation
Antimicrobial MIC, MBC/MFCLow MIC/MBC values indicate potent antimicrobial activity.
Cytotoxicity IC₅₀A high IC₅₀ value suggests low toxicity to mammalian cells.
Anti-inflammatory Inhibition of NO productionSignificant inhibition suggests potential anti-inflammatory properties.

Positive results in these initial screens should be followed by more in-depth studies to elucidate the mechanism of action, explore the structure-activity relationship by synthesizing and testing analogues, and eventually progress to in vivo models.

V. Conclusion

While direct biological data for methyl 3-(decyloxy)benzoate is limited, its chemical structure provides a strong rationale for investigating its antimicrobial, cytotoxic, and anti-inflammatory potential. The protocols outlined in this guide offer a systematic and scientifically rigorous approach for the initial characterization of this novel compound, paving the way for its potential development as a therapeutic agent.

VI. References

  • Vertex AI Search. (2025). What are the antibacterial properties of Methyl Benzoate? - Blog.

  • Kowalska, A., et al. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. National Center for Biotechnology Information.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of Methyl Benzoate.

  • Kim, S., et al. (2018). Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC. National Center for Biotechnology Information.

  • MDPI. (n.d.). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies.

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

  • National Center for Biotechnology Information. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC.

  • ChemicalBook. (n.d.). METHYL 3-(DODECYLOXY)BENZOATE CAS#: 52415-13-1.

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(benzyloxy)benzoate | C15H14O3 | CID 13368031 - PubChem.

  • National Center for Biotechnology Information. (n.d.). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC.

  • Johnson, W., Jr, et al. (2012). Safety assessment of alkyl benzoates as used in cosmetics - PubMed. National Center for Biotechnology Information.

  • National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC.

  • ResearchGate. (n.d.). Sodium benzoate-mediated cytotoxicity in mammalian cells | Request PDF.

  • MDPI. (n.d.). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

  • MDPI. (2022). Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI.

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

  • Piper, P. W. (2018). Potential Safety Issues Surrounding the Use of Benzoate Preservatives - MDPI.

  • ResearchGate. (n.d.). Investigation on Sodium Benzoate Release from Poly(Butylene Adipate-Co-Terephthalate)/Organoclay/Sodium Benzoate Based Nanocomposite Film and Their Antimicrobial Activity.

  • ResearchGate. (n.d.). (PDF) Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.

  • MDPI. (2022). Biological Activity of Natural and Synthetic Compounds.

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.

  • ResearchGate. (n.d.). Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius.

  • National Center for Biotechnology Information. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC.

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate.

  • MDPI. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.

  • Bitesize Bio. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

  • Sigma-Aldrich. (n.d.). Methyl 3-hydroxybenzoate 99 19438-10-9.

  • The Good Scents Company. (n.d.). methyl 3-hydroxybenzoate, 19438-10-9.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 3-Hydroxybenzoate | 19438-10-9.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(decyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of methyl 3-(decyloxy)benzoate. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure a successful outcome.

Introduction to the Synthesis

The synthesis of methyl 3-(decyloxy)benzoate is most commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of methyl 3-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile to attack an n-decyl halide (e.g., 1-bromodecane).[1][2][3] While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Q1: My reaction is complete, but TLC analysis shows multiple spots. Besides my starting material and product, what could the other spots be?

A1: The presence of additional spots on your TLC plate indicates the formation of side products. The most common culprits in this synthesis are:

  • 3-(decyloxy)benzoic acid: This results from the hydrolysis of the methyl ester group under the basic reaction conditions.[4][5] This side product will appear as a more polar spot on your TLC plate compared to the desired product.

  • C-alkylated products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to isomers of your desired product.[1][6]

  • 1-Decene: This can form via an E2 elimination reaction of 1-bromodecane, especially if a sterically hindered or very strong base is used at elevated temperatures.[1][2]

Q2: After aqueous workup, my yield is significantly lower than expected, and I have a large amount of a water-soluble compound. What happened?

A2: This is a classic sign of ester hydrolysis. The basic conditions required to deprotonate the phenol can also hydrolyze the methyl ester, forming the sodium or potassium salt of 3-(decyloxy)benzoic acid. This carboxylate salt is highly soluble in the aqueous phase and will be lost during extraction with an organic solvent.

  • Causality: The hydroxide or carbonate ions in your reaction mixture can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester.[4][7]

  • Preventative Measures:

    • Use a milder base, such as potassium carbonate (K₂CO₃), instead of stronger bases like sodium hydroxide (NaOH).

    • Ensure your reaction is run under anhydrous conditions to minimize the presence of water.

    • Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

Q3: My NMR spectrum shows the decyl chain, but the aromatic signals are complex, and the integration doesn't match the expected product. What could be the issue?

A3: This observation strongly suggests the presence of C-alkylated isomers alongside your desired O-alkylated product. The phenoxide intermediate has electron density on the oxygen and at the ortho and para positions of the ring. Nucleophilic attack can occur from these carbon atoms, leading to the formation of methyl 2-decyl-3-hydroxybenzoate and methyl 4-decyl-3-hydroxybenzoate.

  • Mechanism: The phenolate anion can undergo resonance, delocalizing the negative charge onto the aromatic ring. This makes the ortho and para positions nucleophilic.[6]

  • Controlling Selectivity:

    • Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[6][8] Protic solvents can solvate the oxygen atom, hindering its nucleophilicity and potentially increasing the amount of C-alkylation.[6][8]

Q4: I've noticed a faint, sweet-smelling impurity in my final product that is difficult to remove by column chromatography. What is it likely to be?

A4: This is likely unreacted methyl 3-hydroxybenzoate. It has a similar polarity to the product, which can make separation by chromatography challenging. You can confirm its presence by comparing the TLC of your product with a standard of the starting material.

  • Troubleshooting:

    • Ensure you are using a slight excess of the n-decyl halide and base.

    • Increase the reaction time or temperature moderately to drive the reaction to completion.

    • During workup, a wash with a dilute NaOH solution can help remove the unreacted phenol by converting it to its water-soluble sodium salt. However, be cautious as this can also promote hydrolysis of your ester product.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended reaction and key side reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant_1 Methyl 3-hydroxybenzoate Reactant_2 1-Bromodecane Main_Product Methyl 3-(decyloxy)benzoate Side_Product_3 1-Decene (Elimination) Reactant_2->Side_Product_3 Strong Base Base Base (e.g., K₂CO₃) Phenoxide Phenoxide Intermediate Phenoxide->Main_Product O-Alkylation (SN2) Side_Product_2 C-Alkylated Products Phenoxide->Side_Product_2 C-Alkylation Side_Product_1 3-(decyloxy)benzoic acid (Hydrolysis) Main_Product->Side_Product_1 Base, H₂O

Caption: Main reaction and potential side reactions.

Troubleshooting_Logic TLC Multiple Spots on TLC? Hydrolysis Probable Cause: Ester Hydrolysis TLC->Hydrolysis Polar spot C_Alkylation Probable Cause: C-Alkylation TLC->C_Alkylation Non-polar spot Incomplete Probable Cause: Incomplete Reaction TLC->Incomplete Starting material spot Yield Low Yield after Workup? Yield->Hydrolysis NMR Complex Aromatic NMR? NMR->C_Alkylation Solution_Hydrolysis Solution: - Use milder base - Anhydrous conditions - Lower temperature Hydrolysis->Solution_Hydrolysis Solution_C_Alkylation Solution: - Use polar aprotic solvent (DMF, DMSO) C_Alkylation->Solution_C_Alkylation Solution_Incomplete Solution: - Increase reaction time - Use slight excess of alkyl halide Incomplete->Solution_Incomplete Start Start Start->Yield Start->NMR

Caption: Troubleshooting decision-making process.

Optimized Experimental Protocol

This protocol is designed to favor the desired O-alkylation and minimize side reactions.

Materials:

  • Methyl 3-hydroxybenzoate

  • 1-Bromodecane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromodecane (1.1 eq) to the flask.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Data Summary Table

CompoundKey IdentifierTLC Rf (Hexane:EtOAc 4:1)Purification Strategy
Methyl 3-(decyloxy)benzoate Desired Product~0.6Column Chromatography
Methyl 3-hydroxybenzoate Starting Material~0.4Base wash (dilute NaOH), Column Chromatography
3-(decyloxy)benzoic acid Hydrolysis Product~0.1 (streaking)Acid/Base extraction, Column Chromatography
C-alkylated Isomers Side Product~0.5-0.7Careful Column Chromatography
1-Bromodecane Excess Reagent~0.9Evaporation, Column Chromatography

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • LibreTexts Chemistry. (2020). Ester Chemistry. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

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Technical Support Center: Troubleshooting Failed Synthesis of Alkoxy Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of alkoxy benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of organic compounds. Here, we provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis to prepare the alkoxybenzoic acid precursor is giving a very low yield. What are the likely causes?

A1: Low yields in the Williamson ether synthesis of alkoxybenzoic acids are often due to competing elimination reactions, especially with secondary or sterically hindered alkyl halides.[1][2] Another common issue is the incomplete deprotonation of the starting hydroxybenzoic acid, or side reactions like C-alkylation.[1][3] The choice of base and solvent is critical; for phenolic substrates, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like NaH to minimize side reactions.[3]

Q2: I am observing unreacted starting material in my Fischer esterification of an alkoxybenzoic acid. How can I drive the reaction to completion?

A2: Fischer esterification is an equilibrium-controlled process.[4] To shift the equilibrium towards the product, you can either use a large excess of the alcohol or remove the water formed during the reaction.[4] Using a Dean-Stark apparatus to azeotropically remove water is a common and effective strategy.[4] Additionally, ensure you are using an adequate amount of a strong acid catalyst, such as sulfuric acid.[4]

Q3: My final alkoxy benzoate product is impure, and I'm having trouble with purification. What are the common impurities?

A3: Common impurities can include unreacted starting materials (alkoxybenzoic acid or the alcohol), byproducts from the Williamson ether synthesis step (e.g., elimination products), or byproducts from the esterification (e.g., benzyl benzoate if benzyl alcohol is a byproduct).[5][6] If the esterification is performed at high temperatures, ether formation from the alcohol (if a primary alcohol is used in excess) can also be a side reaction. Careful monitoring of the reaction by TLC or GC/MS can help identify these impurities.

Q4: Can I synthesize alkoxy benzoates in a one-pot reaction?

A4: While a one-step synthesis of alkyl alkoxybenzoates from hydroxybenzoic acid is possible, it requires careful control of reaction conditions, such as pH and the use of a phase-transfer catalyst, to selectively achieve both O-alkylation and esterification.[7] This approach can be more complex to optimize compared to a stepwise synthesis.

In-Depth Troubleshooting Guide

This section is organized by common experimental observations to help you quickly diagnose and resolve issues in your alkoxy benzoate synthesis.

Symptom 1: Low or No Yield of Alkoxybenzoic Acid (Williamson Ether Synthesis Step)

If you are struggling to synthesize your alkoxybenzoic acid precursor, consider the following troubleshooting steps.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action & Rationale
Incomplete Deprotonation The phenolic hydroxyl group of the hydroxybenzoic acid is not sufficiently acidic to be fully deprotonated by a weak base, leading to unreacted starting material.Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[2][3] This will ensure complete formation of the phenoxide, which is the active nucleophile. Monitor with a pH indicator or probe: Ensure the reaction mixture is basic enough for deprotonation.
Competing E2 Elimination If you are using a secondary or tertiary alkyl halide, the alkoxide can act as a base, leading to an E2 elimination reaction to form an alkene instead of the desired ether.[1][2]Use a primary alkyl halide: The Sₙ2 reaction required for ether formation is most efficient with primary alkyl halides.[2][8][9] Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.[10]
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation), leading to undesired byproducts.[1]Optimize your solvent: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[10] Consider a phase-transfer catalyst: Catalysts like tetrabutylammonium bromide can enhance the rate of O-alkylation.[11]
Poor Solubility of Reactants The salt of the hydroxybenzoic acid may not be soluble in the reaction solvent, preventing it from reacting with the alkyl halide.Use a suitable solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used as they can dissolve both the ionic and organic reactants.[11] Employ a phase-transfer catalyst: This can help shuttle the phenoxide ion into the organic phase where the alkyl halide is located.[11]

Workflow for Troubleshooting Low Yield in Williamson Ether Synthesis

start Low Yield of Alkoxybenzoic Acid check_deprotonation Check for Complete Deprotonation (TLC, pH) start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation Yes check_elimination Analyze for Elimination Byproducts (GC-MS, NMR) check_deprotonation->check_elimination No use_stronger_base Action: Use Stronger Base (e.g., NaH) incomplete_deprotonation->use_stronger_base success Improved Yield use_stronger_base->success elimination_present E2 Elimination Confirmed check_elimination->elimination_present Yes check_c_alkylation Check for C-Alkylation (NMR) check_elimination->check_c_alkylation No use_primary_halide Action: Use Primary Alkyl Halide / Lower Temp. elimination_present->use_primary_halide use_primary_halide->success c_alkylation_present C-Alkylation Detected check_c_alkylation->c_alkylation_present Yes check_solubility Assess Reactant Solubility check_c_alkylation->check_solubility No optimize_solvent Action: Change Solvent (DMF, DMSO) / Use PTC c_alkylation_present->optimize_solvent optimize_solvent->success poor_solubility Poor Solubility check_solubility->poor_solubility Yes change_solvent_ptc Action: Change Solvent / Add PTC poor_solubility->change_solvent_ptc change_solvent_ptc->success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Symptom 2: Incomplete Reaction in Alkoxy Benzoate Formation (Fischer Esterification Step)

If your esterification reaction is stalling, leaving you with significant amounts of unreacted alkoxybenzoic acid, the following points should be addressed.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action & Rationale
Equilibrium Not Shifted Fischer esterification is a reversible reaction. Without removing one of the products (water or the ester), the reaction will reach equilibrium and not proceed to completion.[4]Use excess alcohol: Using the alcohol as the solvent is a common strategy to drive the equilibrium forward.[4] Remove water: Employ a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[4]
Insufficient Catalyst The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. An insufficient amount of catalyst will result in a slow or incomplete reaction.[4]Increase catalyst loading: Ensure you are using a catalytic amount of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid. Use a more efficient catalyst: For sterically hindered substrates, consider using a Lewis acid catalyst.
Steric Hindrance A bulky alcohol or a sterically hindered alkoxybenzoic acid (e.g., with ortho substituents) can slow down the rate of esterification.Increase reaction time and/or temperature: Allow the reaction to proceed for a longer period or at a higher temperature (reflux). Consider alternative esterification methods: For particularly hindered substrates, methods like the Mitsunobu reaction[12][13][14] or using a more reactive acylating agent (e.g., converting the carboxylic acid to an acid chloride first[15]) may be more effective.
Hydrolysis of the Product If there is excess water present at the beginning of the reaction, or if the reaction is worked up under aqueous acidic conditions for an extended period, the newly formed ester can be hydrolyzed back to the carboxylic acid.[16][17]Ensure anhydrous conditions: Use dry solvents and reagents. Careful workup: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during the workup to prevent acid-catalyzed hydrolysis.

Experimental Protocol: Fischer Esterification of 4-Methoxybenzoic Acid with Ethanol

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid (1 equivalent) and ethanol (10 equivalents).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methoxybenzoate. Purify further by column chromatography or distillation if necessary.

Symptom 3: Product Purity Issues and Difficult Purification

Obtaining a pure product is crucial. If you are facing challenges in this area, the following table outlines potential impurities and how to address them.

Impurity Origin Identification Removal Strategy
Unreacted Alkoxybenzoic Acid Incomplete esterification.Can be detected by TLC (will have a different Rf value than the ester) or by a broad -OH peak in the IR spectrum. Can also be identified by an acidic proton peak in the ¹H NMR spectrum.Aqueous base wash: During the workup, wash the organic layer with a dilute aqueous base solution (e.g., NaHCO₃ or Na₂CO₃) to deprotonate the carboxylic acid and extract it into the aqueous layer.[18]
Unreacted Alcohol Used in excess during esterification.Can be detected by ¹H NMR (characteristic alcohol proton signals) or GC-MS.Distillation: If the alcohol has a significantly lower boiling point than the product, it can be removed by distillation. Aqueous washes: For lower molecular weight alcohols, repeated aqueous washes can help remove them.
Alkene from E2 Elimination Side reaction during Williamson ether synthesis.Can be detected by ¹H NMR (vinylic proton signals) or GC-MS.Column chromatography: The nonpolar alkene can usually be separated from the more polar ester product by silica gel chromatography.
Benzyl Benzoate Can form as a byproduct during distillation if benzyl alcohol is present.[5]Can be identified by GC-MS or by its characteristic peaks in the ¹H and ¹³C NMR spectra.Fractional distillation: If the boiling points are sufficiently different. Column chromatography: Can be effective for separation.

Visualization of Key Reaction Mechanisms

cluster_0 Williamson Ether Synthesis (O-Alkylation) cluster_1 Fischer Esterification A1 Hydroxybenzoic Acid + Base B1 Phenoxide Intermediate A1->B1 Deprotonation D1 Alkoxybenzoic Acid B1->D1 Sₙ2 Attack E1 Side Product: Alkene (E2) B1->E1 Elimination (if secondary/tertiary halide) C1 Alkyl Halide C1->D1 A2 Alkoxybenzoic Acid + H⁺ B2 Protonated Carbonyl A2->B2 Protonation D2 Tetrahedral Intermediate B2->D2 Nucleophilic Attack C2 Alcohol C2->D2 E2 Alkoxy Benzoate + H₂O D2->E2 Dehydration

Caption: Key reaction mechanisms in alkoxy benzoate synthesis.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Chauhan, M., & Doshi, A. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. World Journal of Pharmaceutical Research, 7(11), 793-800.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Google Patents. (n.d.).
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • Google Patents. (n.d.). US8022244B2 - Method for producing benzoic acid esters.
  • University of Toronto. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • European Patent Office. (2019, March 27).
  • SSERC. (n.d.).
  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • ResearchGate. (2025, December 12).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ResearchGate. (2025, August 6). Kinetic Study of Hydrolysis of Benzoates. Part XXV.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Doceri. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) [Video]. YouTube.
  • YouTube. (2025, March 12). Purifying organic compounds A Level chemistry question.
  • MDPI. (n.d.).
  • Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?.
  • Google Patents. (n.d.).
  • PMC. (2022, April 2).
  • ACS Publications. (2026, February 3). Electrochemical Activation of α-Carbonyl Alkoxyamines for Direct Nucleophilic Substitution. Organic Letters.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3.
  • American Chemical Society. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.
  • YouTube. (2024, September 13).
  • ResearchGate. (2018, April 5).
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).

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Technical Support Center: Optimizing Reaction Conditions for Decyloxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of decyloxybenzoates, focusing on troubleshooting and optimizing reaction conditions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the chemical principles at play, ensuring your success in the lab.

I. Overview of Decyloxybenzoate Synthesis

The synthesis of decyloxybenzoates, specifically 4-decyloxybenzoic acid, is most commonly achieved through a Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[1] In this case, a salt of 4-hydroxybenzoic acid (a phenoxide) acts as the nucleophile, attacking the primary alkyl halide, 1-bromodecane.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] This means the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon of the alkyl halide from the backside, displacing the halide leaving group.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: What is the general protocol for synthesizing 4-decyloxybenzoic acid?

The synthesis typically involves the reaction of a 4-hydroxybenzoic acid ester with 1-bromodecane in the presence of a base, followed by hydrolysis of the ester to yield the final carboxylic acid product.[4]

Q2: Which starting material is better: 4-hydroxybenzoic acid or an ester like methyl 4-hydroxybenzoate?

Using an ester of 4-hydroxybenzoic acid is generally preferred. Starting with the free acid can lead to competing side reactions, such as esterification of the carboxyl group and O-alkylation of the hydroxyl group, which can reduce the yield of the desired product.[5] By protecting the carboxylic acid as an ester, the reaction is directed towards the desired O-alkylation.

Q3: What are the most critical factors influencing the success of the Williamson ether synthesis for decyloxybenzoate?

The key factors include the choice of base, solvent, reaction temperature, and the nature of the alkyl halide.[1]

  • Base: A base is required to deprotonate the hydroxyl group of the 4-hydroxybenzoate, forming the more nucleophilic phenoxide.[6]

  • Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.[2]

  • Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.[2]

  • Alkyl Halide: Primary alkyl halides are ideal for this SN2 reaction.[3]

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of decyloxybenzoate and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Product Yield Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol.[7]Solution: Switch to a stronger base. For instance, if using potassium carbonate (K₂CO₃), consider using sodium hydroxide (NaOH) or potassium hydroxide (KOH). For very difficult reactions, sodium hydride (NaH) can be used, but with caution due to its high reactivity.[6][7] Rationale: A stronger base will more effectively generate the phenoxide nucleophile, driving the reaction forward.
Poor Leaving Group: The halide on the decyl chain may not be a good leaving group.Solution: Use 1-iododecane instead of 1-bromodecane or 1-chlorodecane. The reactivity order is R-I > R-Br > R-Cl.[8] Alternatively, a catalytic amount of an iodide salt can be added to the reaction mixture to generate the more reactive alkyl iodide in situ. Rationale: Iodide is a better leaving group because the carbon-iodine bond is weaker and more polarizable, facilitating the SN2 attack.[8]
Inappropriate Solvent: The solvent may be hindering the reaction.Solution: Use a polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][6] Rationale: Protic solvents (like water or ethanol) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity. Apolar solvents are also not ideal. Polar aprotic solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[2]
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Solution: Increase the reaction temperature to a range of 50-100 °C and extend the reaction time, monitoring progress by Thin Layer Chromatography (TLC).[2][8] Microwave-assisted heating can also be employed to significantly reduce reaction times.[2] Rationale: Like most chemical reactions, the Williamson ether synthesis is accelerated by heat.
Presence of Unreacted Starting Material Insufficient Base or Alkyl Halide: Not enough of one of the key reagents was used.Solution: Ensure at least a stoichiometric amount of base is used to deprotonate the phenol. Using a slight excess of the alkyl halide (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. Rationale: A stoichiometric amount of base is necessary to generate the nucleophile. An excess of the electrophile can help ensure all the phenoxide is consumed.
Formation of Side Products Elimination Reaction (Decene Formation): The alkyl halide undergoes elimination instead of substitution.Solution: This is more of a concern with secondary and tertiary alkyl halides.[3] Since 1-bromodecane is a primary halide, elimination is less likely but can be favored by very strong, sterically hindered bases or excessively high temperatures. Use the mildest effective base and the lowest practical temperature. Rationale: The Williamson ether synthesis competes with the base-catalyzed E2 elimination pathway.[2]
C-Alkylation: The decyl group attaches to the aromatic ring instead of the oxygen atom.Solution: This is a potential side reaction with phenoxides, as they are ambident nucleophiles.[2] The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. Rationale: The solvent can influence the site of attack by the nucleophile.
Difficulty in Product Purification Emulsion Formation During Workup: Difficulty in separating the organic and aqueous layers.Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Rationale: Brine increases the ionic strength of the aqueous layer, making the separation from the organic layer more distinct.
Co-elution of Impurities During Chromatography: Difficulty in separating the product from byproducts.Solution: Optimize the solvent system for column chromatography. A good starting point is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity of the eluent should allow for the separation of the desired product. Rationale: Different compounds will have different affinities for the stationary phase and the mobile phase, allowing for their separation.

IV. Experimental Protocols

A. Synthesis of Methyl 4-(decyloxy)benzoate

This protocol outlines the O-alkylation of methyl 4-hydroxybenzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • 1-Bromodecane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxybenzoate, potassium carbonate (1.5 equivalents), and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromodecane (1.1 equivalents) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[8] Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

B. Hydrolysis of Methyl 4-(decyloxy)benzoate to 4-(decyloxy)benzoic Acid

This protocol describes the conversion of the ester to the final carboxylic acid product.[10][11]

Materials:

  • Methyl 4-(decyloxy)benzoate

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • Water

Procedure:

  • Dissolve the purified methyl 4-(decyloxy)benzoate in ethanol in a round-bottom flask.

  • Add the NaOH solution to the flask.

  • Heat the mixture to reflux and stir for 1-3 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and acidify with HCl solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 4-(decyloxy)benzoic acid.

  • The product can be further purified by recrystallization if necessary.

V. Visualizing the Workflow

A. Reaction Scheme: Synthesis of 4-Decyloxybenzoic Acid ```dot

Reaction_Scheme cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4-(decyloxy)benzoate Methyl 4-(decyloxy)benzoate Methyl_4-hydroxybenzoate->Methyl_4-(decyloxy)benzoate K₂CO₃, DMF 80-100 °C 1-Bromodecane 1-Bromodecane 1-Bromodecane->Methyl_4-(decyloxy)benzoate Methyl_4-(decyloxy)benzoate_2 Methyl 4-(decyloxy)benzoate 4-(decyloxy)benzoic_acid 4-(decyloxy)benzoic Acid Methyl_4-(decyloxy)benzoate_2->4-(decyloxy)benzoic_acid 1. NaOH, EtOH, Reflux 2. HCl

Caption: Troubleshooting flowchart for low yield.

VI. References

  • Preparation of alkyl benzoates from benzoic acid and its derivatives using HPA catalyst. (n.d.). Wiley Online Library. Retrieved February 6, 2026, from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development, 9(2), 206–211. Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved February 6, 2026, from [Link]

  • A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides. (n.d.). SpringerLink. Retrieved February 6, 2026, from [Link]

  • Method of producing alkyl benzoates. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • Esterification of hydroxybenzoic acids. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • 2, the preparation method of 4-dihydroxybenzoic acid. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • Unexpected course of a Williamson ether synthesis. (n.d.). Arkivoc. Retrieved February 6, 2026, from [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2025, August 6). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. (n.d.). TailoredRead. Retrieved February 6, 2026, from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Retrieved February 6, 2026, from [Link]

  • How to Start an Alkyl Benzoate C12-C15 Manufacturing Business. (n.d.). Syndication. Retrieved February 6, 2026, from [Link]

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021, January 1). TÜBİTAK Academic Journals. Retrieved February 6, 2026, from [Link]

  • Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved February 6, 2026, from [Link]

  • Preparation of 4-Acetoxy Benzoic acid. (2024, September 1). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Production process and purification process of 4-hydroxy-benzoic acid long chain ester. (n.d.). Google Patents. Retrieved February 6, 2026, from

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020, July 19). Quora. Retrieved February 6, 2026, from [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. (2021, January 9). YouTube. Retrieved February 6, 2026, from [Link]

  • BENZYL BENZOATE. (1922). Organic Syntheses, 2, 5. Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: Methyl 3-(decyloxy)benzoate in Mesogen Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 3-(decyloxy)benzoate , positioning it not merely as a standalone compound, but as a critical structural architect for bent-core (banana-shaped) liquid crystals .

Executive Summary: The "Kink" Factor

Methyl 3-(decyloxy)benzoate is a specialized intermediate used primarily to introduce a 120° structural kink into supramolecular assemblies. Unlike its linear isomer (the 4-substituted analogue) which promotes standard calamitic (rod-like) phases, the 3-substituted benzoate is the fundamental building block for Bent-Core Liquid Crystals (BCLCs) .

These "banana-shaped" molecules are of intense interest in drug delivery and photonics because they can exhibit polar switching and supramolecular chirality even when the constituent molecules are achiral.

Core Comparison Matrix
FeatureMethyl 3-(decyloxy)benzoate Methyl 4-(decyloxy)benzoate 4-(Decyloxy)benzoic Acid
Primary Role Bent-Core Precursor Calamitic PrecursorStandalone Mesogen
Geometry Meta-substituted (120° Angle) Para-substituted (180° Linear)Linear (Dimerizes)
Mesogenicity Non-mesogenic / MonotropicNon-mesogenic / MonotropicEnantiotropic (Nematic/Smectic)
Melting Point Low (~40–45 °C)*Moderate (~45–55 °C)High (95–145 °C)
Key Application Ferroelectric B-Phases Standard Nematic LCsHydrogen-bonded LCs

*Data extrapolated from methyl 3-(dodecyloxy)benzoate (MP 42-44°C).

Technical Deep Dive: Structural Causality

The "Meta" Effect on Phase Behavior

The utility of methyl 3-(decyloxy)benzoate lies in its meta-substitution . In liquid crystal engineering, linearity typically equals stability. However, to generate B-phases (Banana phases) , symmetry must be broken.

  • Linear Isomers (4-series): Methyl 4-(decyloxy)benzoate allows molecules to pack parallel to one another, favoring Nematic (

    
    ) or Smectic A (
    
    
    
    ) phases.
  • Bent Isomers (3-series): The 3-decyloxy group creates a steric protrusion that prevents simple parallel packing. When this unit is dimerized (e.g., via a resorcinol core), it forces the molecules into layers where the "bent" cores pack snugly, often leading to B1–B7 phases .

Visualization: Geometry & Phase Impact

The following diagram illustrates how the structural input determines the mesophase output.

G cluster_0 Precursor Geometry cluster_1 Supramolecular Assembly cluster_2 Resulting Mesophase M3 Methyl 3-(decyloxy)benzoate (120° Kink) Bent Bent-Core Dimer (Banana Shape) M3->Bent Coupling with Resorcinol Core M4 Methyl 4-(decyloxy)benzoate (Linear Rod) Rod Calamitic Dimer (Rod Shape) M4->Rod Coupling with Hydroquinone Core BPhase B-Phases (B1-B7) Polar Switching Chiral Domains Bent->BPhase Dense Packing NPhase Nematic / Smectic A Uniaxial Standard Switching Rod->NPhase Parallel Alignment

Figure 1: Structural logic flow demonstrating how the meta-substitution of methyl 3-(decyloxy)benzoate leads to complex B-phases compared to the standard calamitic phases of the 4-isomer.

Experimental Protocol: Synthesis of a Bent-Core Mesogen

Since methyl 3-(decyloxy)benzoate is a precursor, the critical workflow involves its activation and coupling. The following protocol describes converting it into a Resorcinol bis[3-(decyloxy)benzoate] mesogen.

Phase 1: Activation (Hydrolysis)

Objective: Convert the unreactive methyl ester into the reactive free acid.

  • Dissolution: Dissolve 10 mmol of Methyl 3-(decyloxy)benzoate in 50 mL of ethanol.

  • Saponification: Add 5 mL of 20% aqueous KOH. Reflux at 80°C for 3 hours.

    • Self-Validation: Monitor via TLC (Silica gel, Hexane:EtOAc 8:2). The high-Rf ester spot must disappear, replaced by a baseline acid spot.

  • Acidification: Pour the hot solution into 100 mL ice-water containing 10 mL conc. HCl.

  • Isolation: Filter the white precipitate (3-decyloxybenzoic acid). Recrystallize from ethanol.

    • Checkpoint: MP should be sharp (approx. 95–97°C).

Phase 2: Coupling (Esterification)

Objective: Create the "Banana" mesogen by coupling two acid units to a central resorcinol core.

  • Acyl Chloride Formation: Reflux the dry acid (from Phase 1) with excess Thionyl Chloride (

    
    ) and a drop of DMF for 2 hours. Distill off excess 
    
    
    
    .
  • Coupling: Dissolve 1 eq of Resorcinol and 2.2 eq of the fresh 3-decyloxybenzoyl chloride in dry Pyridine.

  • Reaction: Stir at room temperature for 24 hours, then heat to 60°C for 2 hours to ensure completion.

  • Purification: Pour into ice-HCl. Filter the solid.

  • Column Chromatography: Purify using Silica Gel (DCM/Hexane) to remove mono-substituted byproducts.

Workflow Visualization

Workflow Start Methyl 3-(decyloxy)benzoate (Ester) Step1 Hydrolysis (KOH/EtOH) Reflux 3h Start->Step1 Inter1 3-Decyloxybenzoic Acid (Solid, MP ~95°C) Step1->Inter1 Validation: TLC Step2 Activation (SOCl2) - HCl, - SO2 Inter1->Step2 Inter2 Acid Chloride (Reactive Electrophile) Step2->Inter2 Step3 Coupling (Resorcinol/Pyridine) Inter2->Step3 Final Bent-Core Mesogen (Banana Liquid Crystal) Step3->Final Validation: 1H NMR

Figure 2: Synthetic pathway transforming the methyl ester precursor into a functional bent-core liquid crystal.

Performance Data & Validation

NMR Validation Criteria

To ensure the integrity of the transformation from Methyl 3-(decyloxy)benzoate to the final mesogen, use these specific NMR markers:

  • Starting Material (Methyl Ester): Look for a sharp singlet at ~3.9 ppm (

    
    ).
    
  • Intermediate (Acid): The methyl singlet at 3.9 ppm must be absent . A broad singlet at >11 ppm (

    
    ) should appear.
    
  • Final Product (Bent-Core):

    • Absence of

      
       peak.
      
    • New aromatic signals corresponding to the central resorcinol ring (often a triplet at ~7.3 ppm and multiplet at ~7.1 ppm).

    • Integration ratio of terminal methyls (

      
       of decyl chain, ~0.9 ppm) to central aromatic protons must match the dimer structure (6H : 4H).
      
Thermal Stability Comparison
CompoundPhase Sequence (Heating)Enthalpy (

)
Methyl 3-(decyloxy)benzoate Crystal

Isotropic (approx 40°C)
Low (Non-mesogenic)
4-(Decyloxy)benzoic acid Crystal

SmC

Nematic

Isotropic
High (H-bond stabilized)
Resorcinol bis-ester (Derived) Crystal

B-Phase

Isotropic
High (Mesophase stable >100°C)

References

  • Bent-Shaped Liquid Crystals Based on 3-Hydroxybenzoic Acid

    • Kohout, M. et al. (2015). Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases.
  • Phase Transition Data (Homologous Series)

    • ChemicalBook.[1] (n.d.). Methyl 3-(dodecyloxy)benzoate Properties.

  • Synthesis of Benzoate Mesogens

    • Doshi, A.V. et al. (2011).

Sources

A Comparative Guide to the Thermal Stability of Methyl 3-(decyloxy)benzoate and Other Alkyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical formulation, materials science, and organic synthesis, the thermal stability of a compound is a critical parameter dictating its processing, storage, and application limits. Alkyl benzoates, a versatile class of aromatic esters, are employed in diverse applications, from flavorings and fragrances to plasticizers and precursors for active pharmaceutical ingredients. This guide provides a detailed comparison of the thermal stability of methyl 3-(decyloxy)benzoate against other common alkyl benzoates, grounded in established principles of thermal analysis and structure-activity relationships.

While direct, publicly available experimental data for methyl 3-(decyloxy)benzoate is limited, this guide synthesizes information from structurally related analogs and foundational chemical principles to provide a robust predictive analysis.

Assessing Thermal Stability: The Role of TGA and DSC

The primary techniques for evaluating the thermal stability of a chemical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3][4]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It provides precise data on decomposition temperatures, residual mass, and the kinetics of degradation.[7][8] A typical output, a TGA curve, plots percent weight loss against temperature.[5] Key metrics derived from TGA include:

    • T_onset : The temperature at which significant mass loss begins.

    • T_d5% / T_d50% : Temperatures at which 5% or 50% of the sample mass has been lost, respectively. These are crucial benchmarks for comparing stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature.[1][4][9] It is essential for identifying thermal events such as melting (endotherm), crystallization (exotherm), and glass transitions, which can precede or accompany decomposition.[1][2] For stability studies, DSC can detect exothermic decomposition events that might not involve immediate mass loss, indicating a potential thermal hazard.[10]

To ensure data integrity, a robust, self-validating protocol is essential. The following steps, based on ASTM standards such as ASTM E1131 and E2550, outline a comprehensive approach to thermal stability testing.[5][10][11][12][13]

Objective: To determine the onset of thermal decomposition for alkyl benzoates and compare their relative stabilities.

Instrumentation:

  • High-precision TGA instrument, capable of heating to at least 800°C.

  • DSC instrument, for correlative analysis of thermal transitions.

Protocol Steps:

  • Instrument Calibration: Verify the temperature and mass-loss accuracy of the TGA instrument using certified reference materials (e.g., calcium oxalate, indium). This step is critical for data trustworthiness.

  • Sample Preparation:

    • Ensure samples are pure and free of volatile impurities like residual solvents, which could cause premature mass loss and confound decomposition data.[8][10]

    • Accurately weigh 5-10 mg of the alkyl benzoate sample into a clean, tared ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Perform the analysis under a continuous flow of an inert gas, typically nitrogen (flow rate ~50-100 mL/min).[5] This is crucial as it ensures that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation.

    • Temperature Program: Heat the sample from ambient temperature (~25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min. A controlled heating rate is vital for reproducibility.[14]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Correlative DSC Analysis: Run a parallel DSC experiment under the same atmospheric and heating rate conditions to identify melting points and any exothermic or endothermic events associated with decomposition.

  • Data Analysis:

    • Plot the TGA data as percent mass versus temperature.

    • Determine the onset temperature of decomposition (T_onset) and the temperatures for 5% (T_d5%) and 50% (T_d50%) mass loss.

    • Analyze the DSC thermogram to correlate decomposition with endothermic or exothermic peaks.

Structural Influences on the Thermal Stability of Alkyl Benzoates

The thermal stability of an alkyl benzoate is primarily dictated by its molecular structure, specifically the nature of the alkyl group and the substituents on the aromatic ring.[15]

The length and branching of the alkyl chain on the ester group influence stability.

  • Short-Chain Alkyl Benzoates (Methyl, Ethyl): These compounds are relatively volatile.[16] Their primary thermal event at lower temperatures is boiling. For instance, methyl benzoate and ethyl benzoate boil at approximately 199°C and 212°C, respectively.[17][18] True thermal decomposition occurs at significantly higher temperatures.

  • Long-Chain Alkyl Benzoates (C12-C15): As the alkyl chain length increases, the boiling point rises, and the compound becomes less volatile.[19] This means that for high molecular weight esters, thermal decomposition may occur at or below the boiling point. The decomposition is often initiated by the cleavage of the C-O ester bond.

The presence of a decyloxy (-O-C10H21) group on the benzene ring of methyl 3-(decyloxy)benzoate introduces several factors that are predicted to influence its thermal stability compared to unsubstituted methyl benzoate.

  • Increased Molecular Weight: The long decyloxy chain significantly increases the molecular weight, leading to a much higher boiling point and lower volatility. This ensures that TGA analysis will measure decomposition rather than evaporation.

  • Presence of an Ether Linkage: The aryl-ether linkage (C_aromatic–O–C_alkyl) is generally thermally stable. However, the alkyl-oxygen bond within the decyloxy group provides an additional potential site for thermal cleavage compared to a simple alkyl substituent.

  • Electronic Effects: The alkoxy group is an electron-donating group (EDG) through resonance.[15] EDGs can increase the electron density of the aromatic ring, which may subtly influence the strength of the bonds within the molecule and its overall resonance stability.[15] The meta-position of the decyloxy group, however, minimizes its direct resonance interaction with the methyl ester group.

Comparative Data and Analysis

While specific TGA data for methyl 3-(decyloxy)benzoate is not available in the cited literature, we can construct a comparative table based on the boiling points of simpler alkyl benzoates and the predicted influence of the decyloxy group.

CompoundStructureBoiling Point (°C)Predicted T_onset (°C) (Decomposition)Key Stability Factors
Methyl Benzoate C₆H₅COOCH₃~199[17][18][20]> 250High volatility; decomposition follows boiling.
Ethyl Benzoate C₆H₅COOCH₂CH₃~212> 250Similar to methyl benzoate, slightly less volatile.
C12-C15 Alkyl Benzoate C₆H₅COO(C₁₂-C₁₅)> 300~200-300Low volatility; decomposition is the primary thermal event.
Methyl 3-(decyloxy)benzoate CH₃O(C₁₀H₂₀)C₆H₄COOCH₃> 350 (est.)~250-350Very low volatility. High molecular weight and stable aryl-ether bond suggest higher stability than long-chain alkyl benzoates without the ether linkage.

Analysis and Prediction:

  • Methyl 3-(decyloxy)benzoate vs. Short-Chain Alkyl Benzoates: Methyl 3-(decyloxy)benzoate is expected to be significantly more thermally stable than methyl or ethyl benzoate. Its high molecular weight and low volatility mean it will not vaporize under typical TGA conditions, allowing for a clear measurement of its decomposition temperature, which will be substantially higher than the boiling points of its smaller counterparts.

  • Methyl 3-(decyloxy)benzoate vs. Long-Chain Alkyl Benzoates: The comparison with compounds like C12-C15 alkyl benzoate is more direct. The decyloxy group adds considerable mass, reducing volatility. The critical factor is the relative strength of the aryl-ether bond versus the ester bond. Generally, aryl-ether bonds are quite robust. Therefore, it is plausible to predict that the thermal stability of methyl 3-(decyloxy)benzoate will be comparable to or even slightly higher than that of other long-chain alkyl benzoates. The decomposition is likely initiated at the ester linkage or the long alkyl chain. The electron-donating nature of the alkoxy group may also contribute to the overall stability of the aromatic system.[15]

Visualizing Experimental Workflow and Structural Influences

To clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Ensure Sample Purity (>99%) P2 Accurately Weigh 5-10 mg P1->P2 A1 TGA Analysis (10°C/min, N2 atm) P2->A1 A2 DSC Analysis (Parallel Conditions) P2->A2 D1 Determine T_onset, T_d5% from TGA Curve A1->D1 D2 Identify Melting & Decomposition Events from DSC A2->D2 D3 Compare Stability Across Analogs D1->D3 D2->D3 G cluster_structure Molecular Structure cluster_property Thermal Properties S1 Short Alkyl Chain (e.g., Methyl) P1 High Volatility (Boiling Dominates) S1->P1 leads to S2 Long Alkyl Chain (e.g., Dodecyl) P2 Low Volatility (Decomposition Dominates) S2->P2 leads to P3 Increased Thermal Stability S2->P3 can influence S3 Alkoxy Substituent (e.g., Decyloxy) S3->P3 contributes to P4 Decreased Volatility S3->P4 contributes to

Caption: Influence of structural features on thermal properties of alkyl benzoates.

Conclusion

Based on established chemical principles and data from analogous compounds, methyl 3-(decyloxy)benzoate is predicted to exhibit superior thermal stability compared to short-chain alkyl benzoates like methyl and ethyl benzoate. Its stability is primarily due to its significantly higher molecular weight and consequently lower volatility, which ensures that decomposition, rather than boiling, is the primary thermal event observed. When compared to other long-chain alkyl benzoates, its stability is expected to be robust and potentially enhanced by the stable aryl-ether linkage.

For drug development professionals and scientists, this implies that methyl 3-(decyloxy)benzoate is well-suited for applications requiring high-temperature processing or long-term storage stability. However, this analysis underscores the necessity of empirical testing. The detailed TGA/DSC protocol provided in this guide offers a clear, reliable pathway for validating these predictions and precisely quantifying the thermal limits of this and other novel compounds.

References

  • PubMed Central. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • ResearchGate. (2025). Safety Assessment of Alkyl Benzoates as Used in Cosmetics | Request PDF. [Link]

  • International Labour Organization. ICSC 1187 - METHYL BENZOATE. [Link]

  • BCL. Differential Scanning Calorimetry Principle & Applications. [Link]

  • ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]

  • ASTM International. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • s-select. Compositional Analysis by Thermogravimetry1. [Link]

  • LinkedIn. (2023). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]

  • ResearchGate. (2019). (PDF) Thermogravimetric Analysis of Polymers. [Link]

  • YouTube. (2024). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. [Link]

  • Qualitest. (2024). Understanding DSC Testing: Principles and Applications. [Link]

  • ACE Laboratories. Thermogravimetric Analysis Testing (TGA). [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • Nextagen Analytics. Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers. [Link]

  • PubChem. Ethyl benzoate. [Link]

  • IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

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A Researcher's Guide to X-ray Diffraction Analysis of Alkoxybenzoates: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the X-ray diffraction (XRD) analysis of alkoxybenzoates. This guide, designed for both seasoned researchers and those new to the field, moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of XRD techniques, provides field-proven insights into experimental design, and equips you with the knowledge to overcome common challenges associated with this fascinating class of liquid crystalline compounds.

Alkoxybenzoates, with their characteristic rod-like molecular structure and propensity to form liquid crystal phases, are of significant interest in materials science and drug development. Their self-assembly into various ordered structures, such as smectic and nematic phases, is critically dependent on the length of the alkoxy chain and intermolecular interactions. X-ray diffraction is an indispensable tool for elucidating these structures, providing invaluable information on molecular packing, phase transitions, and polymorphism.

This guide will navigate the nuances of both single-crystal and powder X-ray diffraction as applied to alkoxybenzoates, offering a comparative framework to help you select the optimal technique for your research objectives. We will delve into the "why" behind experimental choices, ensuring a thorough understanding of the principles that govern successful XRD analysis of these materials.

Single-Crystal vs. Powder XRD: A Comparative Overview for Alkoxybenzoate Analysis

The choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) is a critical first step in the structural characterization of alkoxybenzoates. Each technique offers distinct advantages and is suited to different research questions.

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed and unambiguous structural information. By analyzing the diffraction pattern from a single, well-ordered crystal, SCXRD can determine the precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[1] This level of detail is essential for fundamental studies of molecular conformation and intermolecular interactions that drive the formation of liquid crystal phases. However, the primary challenge with SCXRD lies in growing high-quality single crystals of sufficient size, which can be particularly difficult for alkoxybenzoates that readily form liquid crystalline or microcrystalline phases.[1]

Powder X-ray Diffraction (PXRD) , on the other hand, is a more versatile and rapid technique that analyzes a polycrystalline sample containing a large number of randomly oriented crystallites.[2] While it does not provide the same atomic-level resolution as SCXRD, PXRD is invaluable for phase identification, determining lattice parameters, studying phase transitions, and assessing sample purity.[2] For alkoxybenzoates, which often exist as powders, PXRD is the go-to method for routine characterization and for studying temperature-dependent phase behavior.

Here is a comparative summary of the two techniques:

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Requirement A single, high-quality crystal (typically >50 µm)Microcrystalline powder
Information Obtained Precise atomic coordinates, bond lengths, bond angles, absolute configurationPhase identification, lattice parameters, crystallite size, microstrain, phase purity
Data Complexity 3D diffraction pattern (spots)1D diffraction pattern (peaks)
Analysis Time Longer (hours to days)Shorter (minutes to hours)
Primary Application for Alkoxybenzoates Fundamental understanding of molecular packing and intermolecular forces.Phase identification, polymorphism screening, temperature-dependent phase studies.

The Influence of Alkoxy Chain Length on Crystal Packing: A Homologous Series Comparison

The length of the flexible alkoxy chain plays a pivotal role in determining the crystal packing and mesophase behavior of p-n-alkoxybenzoic acids. X-ray diffraction studies on homologous series have revealed systematic changes in their crystal structures. A key feature of these structures is the formation of centrosymmetric hydrogen-bonded dimers through the carboxylic acid groups.[2][3][4]

As the alkyl chain length increases, the molecules tend to segregate into aromatic and aliphatic sublayers.[3] This segregation is a driving force for the formation of layered smectic phases in the higher homologues. In contrast, shorter-chain alkoxybenzoates, such as the methoxy and ethoxy derivatives, tend to exhibit only nematic or no liquid crystal phases.[2]

Below is a comparative table of crystallographic data for a selection of p-n-alkoxybenzoic acids, compiled from single-crystal XRD studies. This data illustrates the impact of increasing chain length on the unit cell parameters.

CompoundAlkyl Chain (n)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
p-Methoxybenzoic Acid1MonoclinicP2₁/a16.9810.953.9898.67[4]
p-Ethoxybenzoic Acid2MonoclinicC2/c27.1484.01321.787135.97[5]
p-Butoxybenzoic Acid4TriclinicP-17.74410.67614.278108.42[2]

Note: The unit cell parameters for p-Butoxybenzoic acid are presented with α=95.54° and γ=102.63°.

This trend of increasing unit cell volume with longer alkyl chains reflects the increased spatial requirements of the aliphatic moieties and their influence on the overall crystal packing.

Experimental Workflow: From Sample to Structure

A successful XRD analysis of alkoxybenzoates requires meticulous attention to detail at every stage, from sample preparation to data interpretation. The following workflow outlines the key steps and causal relationships in the process.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Sample Alkoxybenzoate Sample Grinding Grinding to Fine Powder (<10 µm) Sample->Grinding Ensures random orientation and good particle statistics SampleHolder Sample Mounting Grinding->SampleHolder Avoids preferred orientation and sample height errors XRD XRD Instrument (PXRD or SCXRD) SampleHolder->XRD Positioning in X-ray beam DiffractionPattern Obtain Diffraction Pattern XRD->DiffractionPattern Bragg's Law PhaseID Phase Identification DiffractionPattern->PhaseID Compare to database Indexing Unit Cell Indexing DiffractionPattern->Indexing Determine lattice parameters Rietveld Rietveld Refinement Indexing->Rietveld Initial structural model Structure Crystal Structure Determination Rietveld->Structure Refine atomic positions

Caption: A generalized workflow for the X-ray diffraction analysis of alkoxybenzoates.

Detailed Experimental Protocol: Powder X-ray Diffraction of an Alkoxybenzoate

This protocol provides a step-by-step methodology for a typical powder XRD analysis of an alkoxybenzoate sample.

1. Sample Preparation:

  • Objective: To obtain a fine, homogeneous powder with random crystallite orientation.

  • Procedure:

    • Take a small amount (typically 10-20 mg) of the alkoxybenzoate sample.

    • Gently grind the sample in an agate mortar and pestle to a fine, talc-like powder. The ideal particle size is less than 10 µm to minimize peak broadening and preferred orientation effects.[6]

    • Carefully load the powdered sample into a flat, zero-background sample holder.

    • Use a clean glass slide to gently press the powder and create a smooth, flat surface that is flush with the sample holder's surface.[7] Avoid excessive pressure, which can induce preferred orientation.

2. Data Collection:

  • Objective: To acquire a high-quality diffraction pattern with good signal-to-noise ratio.

  • Instrument: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å) and a position-sensitive detector is suitable.

  • Parameters:

    • 2θ Range: 2° to 40° is typically sufficient to capture the most intense and characteristic diffraction peaks for alkoxybenzoates.

    • Step Size: 0.02°

    • Time per Step: 1-5 seconds, depending on the sample crystallinity and desired data quality.

    • Sample Rotation: Enable sample spinning to further minimize preferred orientation effects.

3. Data Analysis:

  • Objective: To identify the crystalline phase, determine the unit cell parameters, and potentially refine the crystal structure.

  • Software: Utilize software packages such as TOPAS, GSAS, or FullProf for data analysis.

  • Procedure:

    • Phase Identification: Compare the experimental diffraction pattern to databases (e.g., the Cambridge Structural Database, CSD) to identify the known crystalline phase of the alkoxybenzoate.

    • Indexing: If the phase is unknown, use indexing software to determine the unit cell parameters from the peak positions.

    • Rietveld Refinement: For a more detailed analysis, perform a Rietveld refinement.[8] This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process adjusts parameters such as lattice parameters, atomic positions, and peak shape parameters to minimize the difference between the calculated and observed patterns.

Temperature-Dependent XRD: Unveiling Liquid Crystalline Phases

A key application of XRD in the study of alkoxybenzoates is the characterization of their thermotropic liquid crystalline phases. By equipping the diffractometer with a temperature-controlled stage, it is possible to monitor the structural changes as a function of temperature.

Temp_XRD cluster_setup Experimental Setup cluster_protocol Measurement Protocol cluster_analysis Data Analysis Sample Alkoxybenzoate in Capillary or on Stage TempStage Temperature-Controlled Stage Sample->TempStage XRD XRD Instrument TempStage->XRD Heating Heating/Cooling Ramp XRD->Heating Isothermal Isothermal Data Collection Heating->Isothermal Hold at desired T Pattern Diffraction Pattern at each Temperature Isothermal->Pattern PhaseTransition Identify Phase Transitions Pattern->PhaseTransition Appearance/disappearance of peaks PhaseStructure Characterize Liquid Crystal Phases Pattern->PhaseStructure Analyze peak positions and shapes

Caption: Workflow for temperature-dependent X-ray diffraction analysis of alkoxybenzoates.

Upon heating, the sharp diffraction peaks characteristic of the crystalline solid will broaden and eventually be replaced by diffuse scattering features indicative of the less-ordered liquid crystalline phases.

  • Nematic Phase: Characterized by a diffuse halo in the wide-angle region (around 2θ = 20° for Cu Kα), corresponding to the average intermolecular distance, and possibly a broad, weak peak in the small-angle region related to short-range positional correlations.

  • Smectic Phases: Exhibit one or more sharp, equidistant peaks in the small-angle region, which correspond to the layered structure of the smectic phase. The position of these peaks can be used to calculate the layer spacing. The wide-angle region will show a diffuse halo similar to the nematic phase.

Common Challenges and Expert Recommendations

1. Preferred Orientation:

  • Causality: The rod-like shape of alkoxybenzoate molecules makes them prone to preferred orientation during sample preparation, where the crystallites align in a non-random fashion. This leads to a significant distortion of the relative peak intensities in the powder pattern.[9][10]

  • Self-Validation and Solution: To check for preferred orientation, collect data in both reflection and transmission geometries if your instrument allows.[9] Significant differences in relative peak intensities between the two patterns are a clear indicator. To mitigate this, use a sample spinner during data collection and consider using a capillary sample holder, which can reduce preferred orientation effects. During Rietveld refinement, it is crucial to apply a preferred orientation correction.[11]

2. Sample Purity and Polymorphism:

  • Causality: Alkoxybenzoates can exist in multiple crystalline forms (polymorphs), and synthetic batches may contain mixtures of these forms or amorphous content.

  • Self-Validation and Solution: Carefully examine the diffraction pattern for the presence of unexpected peaks that do not belong to the main phase. Rietveld refinement can be used to quantify the amounts of different crystalline phases in a mixture.[12] It is also good practice to analyze samples from different crystallization conditions to screen for polymorphism.

3. Handling Flexible Molecules in Rietveld Refinement:

  • Causality: The flexible alkoxy chains can be challenging to model accurately during Rietveld refinement from powder data, as their atomic positions may not be as well-defined as the rigid aromatic core.

  • Self-Validation and Solution: Employ rigid body restraints for the aromatic part of the molecule and use soft restraints or a torsion angle search for the flexible alkoxy chain.[13] The refined structure should always be checked for chemical sensibility, ensuring that bond lengths and angles are within expected ranges.

Conclusion

X-ray diffraction is a powerful and versatile technique for the structural characterization of alkoxybenzoates. By understanding the comparative strengths of single-crystal and powder XRD, and by employing rigorous experimental protocols, researchers can gain deep insights into the fascinating world of these liquid crystalline materials. This guide has provided a framework for conducting high-quality XRD analysis, from sample preparation to advanced data interpretation, empowering you to confidently tackle the challenges and unlock the structural secrets of alkoxybenzoates in your research endeavors.

References

  • Bryan, R. F., & Jenkins, J. J. (1975). An X-ray study of the p-n-alkoxybenzoic acids. Part III. Crystal structure of p-ethoxybenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1171–1175. Available at: [Link]

  • Carleton College. (2018). Single-crystal X-ray Diffraction. Geochemical Instrumentation and Analysis. Available at: [Link]

  • Kuz'mina, L. G., & Struchkov, Y. T. (2009). Molecular and crystal structure of 4-alkoxybenzoic acids: Design of the mesogenic phase. Crystallography Reports, 54(5), 862–879. Available at: [Link]

  • Florence, A. J., et al. (2016). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 49(5), 1473–1486. Available at: [Link]

  • Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. Available at: [Link]

  • Bryan, R. F., & Jenkins, J. J. (1972). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1171–1175. Available at: [Link]

  • Scribd. (n.d.). Rietveld Refinement Protocol. Available at: [Link]

  • Bryan, R. F., & Fallon, L. (1975). An X-ray study of the p-n-alkoxybenzoic acids. Part IV. Crystal structure of p-n-butoxybenzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (11), 1175–1180. Available at: [Link]

  • YouTube. (2022). Diffraction Lecture 25: Rietveld Refinements. Available at: [Link]

  • PubMed Central. (2021). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. Available at: [Link]

  • KOCW. (n.d.). Basics of X-Ray Powder Diffraction. Available at: [Link]

  • Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. Available at: [Link]

  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Available at: [Link]

  • MDPI. (2018). Rietveld Refinement in the Characterization of Crystalline Materials. Available at: [Link]

  • ResearchGate. (n.d.). Temperature dependence of microstructural characteristics of the liquid crystal 10OO4 was studied by powder X-ray diffraction. Available at: [Link]

  • IUCr Journals. (2003). X-ray studies of the phases and phase transitions of liquid crystals. Available at: [Link]

  • YouTube. (2022). Diffraction Lecture 26: A Practical Guide to Rietveld Refinements. Available at: [Link]

  • Triclinic Labs. (n.d.). using different xrpd geometries to overcome preferred orientation. Available at: [Link]

  • Crystal Growth & Design. (2021). The Rietveld Refinement Method: Half of a Century Anniversary. Available at: [Link]

  • YouTube. (2024). How to Prepare Sample for XRD Step By Step. Available at: [Link]

  • The McCrone Group. (2017). X-ray Diffraction–Solving Problems with Phase Analysis. Available at: [Link]

  • Durham University. (n.d.). Organic Rietveld. Available at: [Link]

  • Sci-Hub. (1975). An X-ray study of the p-n-alkoxybenzoic acids. Part III. Crystal structure of p-ethoxybenzoic acid. Available at: [Link]

Sources

Technical Guide: Validation of Methyl 3-(decyloxy)benzoate Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of methyl 3-(decyloxy)benzoate , High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical standard, superior to Gas Chromatography (GC) and Quantitative NMR (qNMR) for trace impurity profiling. While qNMR offers rapid structural confirmation and GC suits volatile esters, only HPLC-UV (Reverse Phase) provides the necessary sensitivity (LOD < 0.05%) and selectivity to resolve the highly lipophilic product from its polar starting materials (e.g., methyl 3-hydroxybenzoate) and potential hydrolysis byproducts (3-(decyloxy)benzoic acid).

This guide details a validated, self-checking HPLC protocol designed to ensure pharmaceutical-grade purity (>99.5%), grounded in ICH Q2(R1) guidelines.

Part 1: Molecular Context & Impurity Profile

To validate purity, one must first define "impurity." The synthesis of methyl 3-(decyloxy)benzoate typically involves the O-alkylation of methyl 3-hydroxybenzoate with a decyl halide (e.g., 1-bromodecane).

Target Molecule:

  • Name: Methyl 3-(decyloxy)benzoate

  • Characteristics: Highly lipophilic (C10 alkyl chain), UV-active (benzoate chromophore,

    
     nm).
    
  • LogP: ~5.5 (Predicted) – Implication: Requires high organic strength for elution.

Critical Impurities to Resolve:

  • Methyl 3-hydroxybenzoate (Starting Material): Polar, phenolic. Elutes early.

  • 3-(decyloxy)benzoic acid (Hydrolysis Product): Acidic. Peak shape sensitive to pH.

  • 1-Bromodecane / 1-Iododecane (Reagent): Non-UV active at 254 nm (requires low UV or RID/ELSD if present in bulk, but usually removed by workup).

  • Dimer/Side-products: Late-eluting hydrophobic species.

Part 2: Comparative Analysis (HPLC vs. Alternatives)

The following data compares the performance of HPLC against standard alternatives for this specific lipophilic ester.

Table 1: Comparative Performance Metrics
FeatureRP-HPLC (UV) GC-FID qNMR (

H)
Primary Utility Trace impurity quantification (0.05% - 100%)Volatile solvent/reagent analysisStructural identity & Assay (>95%)
Sensitivity (LOD) Excellent (< 0.01%)Good (< 0.05%)Poor (~0.5 - 1.0%)
Selectivity High (Resolves acid/ester/phenol)Moderate (Acids tail without derivatization)High (Structural) / Low (Trace overlap)
Thermal Stress None (Ambient/40°C)High (Injector >250°C may degrade ester)None
Sample Prep Simple Dilution (ACN)Dilution (volatile solvent)Deuterated solvent (Expensive)
Suitability Gold Standard for Purity Secondary (Residual Solvents)Identity Confirmation
Why Alternatives Fail for Purity Validation:
  • GC-FID: The free acid impurity (3-(decyloxy)benzoic acid) exhibits strong hydrogen bonding, leading to severe peak tailing or irreversible adsorption on GC columns unless derivatized (silylated). Furthermore, the high boiling point of the C10 chain requires aggressive temperature ramps that can induce thermal degradation.

  • qNMR: While excellent for confirming the structure, qNMR lacks the dynamic range to detect 0.1% of the unreacted phenol starting material in the presence of the massive alkyl chain signals of the product.

Part 3: Method Development Strategy

The hydrophobicity of the decyl chain dictates the method. A standard isocratic method (e.g., 50:50 Water:ACN) will fail because the product will be retained indefinitely, while the starting material elutes at the void volume.

The Solution: Gradient Elution on C18. We utilize a "hydrophobic ramp" to separate the polar impurities early and elute the lipophilic product later.

Visualization: Method Development Logic

MethodLogic Start Target: Methyl 3-(decyloxy)benzoate Column Select C18 Column (High Surface Area) Start->Column Lipophilic C10 Chain MobilePhase Mobile Phase Selection Column->MobilePhase Need Strong Solvent Gradient Gradient Strategy MobilePhase->Gradient Separate Polar SM from Non-polar Product MP_Detail Buffer (pH 3.0) / ACN Prevents Acid Tailing MobilePhase->MP_Detail Detection Detection: UV 254nm Gradient->Detection Benzoate Chromophore Grad_Detail Start: 40% B (Elute Phenol) Ramp: 95% B (Elute Product) Gradient->Grad_Detail

Figure 1: Strategic decision tree for HPLC method development targeting lipophilic benzoate esters.

Part 4: Validated Experimental Protocol

Objective: Quantify purity of Methyl 3-(decyloxy)benzoate with a limit of quantification (LOQ)


 0.05%.
Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry). Why: High carbon load required for retention of alkyl chain.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why: Suppresses ionization of free acids, sharpening peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial hold for polar impurities
5.06040Elution of Methyl 3-hydroxybenzoate
20.0595Linear ramp to elute Product
25.0595Wash lipophilic dimers
25.16040Re-equilibration
30.06040End of Run
Standard Preparation
  • Diluent: Acetonitrile:Water (80:20). Note: High organic content needed to dissolve the product.

  • Stock Solution: 1.0 mg/mL Methyl 3-(decyloxy)benzoate in Diluent.

  • Sensitivity Solution (LOQ): Dilute Stock to 0.5 µg/mL (0.05%).

Part 5: Validation Framework (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following parameters must be assessed.

Visualization: Validation Workflow

ValidationWorkflow Step1 1. System Suitability (Daily Check) Step2 2. Specificity (Forced Degradation) Step1->Step2 Pass Fail Investigate & Re-optimize Step1->Fail Fail Step3 3. Linearity & Range (5 Levels: 50-150%) Step2->Step3 No Interference Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 R² > 0.999 Step5 5. Robustness (Flow/Temp/pH changes) Step4->Step5 RSD < 2.0%

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Detailed Validation Criteria
A. Specificity (Forced Degradation)
  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.

  • Acceptance: Purity angle < Purity threshold (using PDA peak purity tools). Confirm that degradation products (e.g., the free acid) are fully resolved (

    
    ) from the main peak.
    
B. Linearity[2][3][4][5]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3]
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of impurities (if available) or the API itself into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. Precision (Repeatability)
  • Protocol: 6 injections of the standard solution at 100% concentration.

  • Acceptance: %RSD of peak area

    
    .[6]
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Lipophilic Esters. FDA Guidance Documents.[7][8]

  • PubChem. (2024). Methyl 3-(decyloxy)benzoate Compound Summary. National Library of Medicine.

Sources

A Comparative Guide to Computational and Experimental Data for Methyl 3-(decyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of predicted and experimental data for methyl 3-(decyloxy)benzoate, a benzoate ester with potential applications in pharmaceuticals and material science. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage data from its close structural analog, methyl 3-(dodecyloxy)benzoate, and the parent compound, methyl benzoate, to establish a robust framework for comparison. This approach mirrors the common research and development scenario where predictions for a novel compound are benchmarked against well-characterized analogs.

This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the predictive power of modern computational tools and the indispensable value of empirical data.

The Convergence of In Silico and In Vitro: A Necessary Partnership

The "fail fast, fail cheap" paradigm in research necessitates the use of computational tools to predict molecular properties, thereby prioritizing resources for the most promising candidates. However, the accuracy of these predictions can vary depending on the algorithm and the training dataset. Therefore, experimental verification remains the gold standard for confirming the identity, purity, and properties of a synthesized compound. This guide will dissect the computational predictions for methyl 3-(decyloxy)benzoate and compare them with the expected experimental outcomes based on established chemical principles and data from analogous structures.

Physicochemical Properties: A Tale of Two Datasets

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. Properties such as lipophilicity (logP), aqueous solubility, and polar surface area (PSA) are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A summary of the computationally predicted physicochemical properties for methyl 3-(decyloxy)benzoate, obtained using the SwissADME web tool, is presented below and compared with experimental data for related compounds.

PropertyMethyl 3-(decyloxy)benzoate (Predicted)Methyl 3-(dodecyloxy)benzoate (Experimental Analog)Methyl Benzoate (Experimental Parent)
Molecular Formula C18H28O3C20H32O3C8H8O2
Molecular Weight 292.42 g/mol 320.47 g/mol 136.15 g/mol
logP (Octanol/Water) 5.86~6.9 (estimated)2.12
Polar Surface Area (PSA) 35.53 Ų35.53 Ų26.30 Ų
Aqueous Solubility Poorly solubleInsolublePoorly soluble (<0.1 g/100 mL)[1]
Melting Point N/A42-44 °C[2]-12 °C[1]
Boiling Point N/A414.7±18.0 °C (Predicted)[2]199.5 °C[1]

Table 1: Comparison of Predicted and Experimental Physicochemical Properties.

The predicted high logP value for methyl 3-(decyloxy)benzoate suggests significant lipophilicity, a direct consequence of the long decyloxy alkyl chain. This aligns with the expected trend when comparing it to the less lipophilic methyl benzoate. The polar surface area is identical to its dodecyloxy analog, as the ester and ether functionalities contributing to polarity remain the same. The poor aqueous solubility is a direct consequence of its high lipophilicity and limited hydrogen bonding capability.

Spectroscopic Fingerprints: Decoding Molecular Structure

Spectroscopic techniques provide the most definitive evidence for the structure and purity of a chemical compound. Here, we compare the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for methyl 3-(decyloxy)benzoate with the experimental data available for its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR chemical shifts for methyl 3-(decyloxy)benzoate are detailed below, with assignments based on the expected electronic effects of the substituents on the aromatic ring and the characteristic signals of the alkyl chain.

Proton AssignmentPredicted Chemical Shift (ppm)Expected MultiplicityComments
Aromatic (C2-H)~7.6Singlet (or narrow triplet)Downfield due to deshielding by the adjacent ester group.
Aromatic (C4-H)~7.3Triplet
Aromatic (C5-H)~7.1Triplet
Aromatic (C6-H)~7.5Doublet of doublets
Methoxy (-OCH₃)~3.9SingletCharacteristic singlet for a methyl ester.
Methylene (-OCH₂-)~4.0TripletAdjacent to the ether oxygen, resulting in a downfield shift.
Methylene (-CH₂-)n~1.2-1.8MultipletOverlapping signals of the alkyl chain.
Terminal Methyl (-CH₃)~0.9TripletCharacteristic upfield signal for a terminal methyl group.

Table 2: Predicted ¹H NMR Data for Methyl 3-(decyloxy)benzoate.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR chemical shifts for methyl 3-(decyloxy)benzoate are presented below.

Carbon AssignmentPredicted Chemical Shift (ppm)Comments
Carbonyl (C=O)~167Characteristic chemical shift for an ester carbonyl carbon.
Aromatic (C3)~159Attached to the ether oxygen, resulting in a significant downfield shift.
Aromatic (C1)~131Quaternary carbon attached to the ester group.
Aromatic (C5)~129
Aromatic (C6)~122
Aromatic (C2)~120
Aromatic (C4)~114
Methoxy (-OCH₃)~52
Methylene (-OCH₂-)~68
Alkyl Chain (-CH₂-)n~22-32Overlapping signals of the alkyl chain carbons.
Terminal Methyl (-CH₃)~14

Table 3: Predicted ¹³C NMR Data for Methyl 3-(decyloxy)benzoate.

The predicted NMR data aligns well with the expected spectral features based on the analysis of related compounds. For instance, the aromatic proton signals are expected in the range of 7.0-8.0 ppm, and the methyl ester protons should appear as a singlet around 3.9 ppm, which is consistent with experimental data for various methyl benzoate derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted key IR absorption bands for methyl 3-(decyloxy)benzoate are compared with the known experimental values for methyl benzoate.

Functional GroupPredicted Wavenumber (cm⁻¹)Methyl Benzoate (Experimental)
C=O (Ester) Stretch~17201730-1715 cm⁻¹
C-O (Ester) Stretch~1250 and ~11001300-1000 cm⁻¹
Aromatic C=C Stretch~1600 and ~14801600–1585 cm⁻¹ and 1500–1400 cm⁻¹
Aromatic C-H Stretch>30003100-3000 cm⁻¹
Aliphatic C-H Stretch2850-29602960 cm⁻¹ and 2870 cm⁻¹
C-O (Ether) Stretch~1150-1200N/A

Table 4: Predicted vs. Experimental IR Data.

The predicted IR spectrum for methyl 3-(decyloxy)benzoate is expected to be dominated by a strong carbonyl stretch around 1720 cm⁻¹, characteristic of the ester group. The presence of the long alkyl chain will be evident from the strong C-H stretching vibrations between 2850 and 2960 cm⁻¹. The aromatic C-H and C=C stretching bands will also be present.

Experimental Protocols

To bridge the gap between computational prediction and empirical reality, the following standard experimental protocols are recommended for the characterization of synthesized methyl 3-(decyloxy)benzoate.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A longer acquisition time and a larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples with minimal sample preparation.

  • Data Acquisition:

    • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_comparison Data Comparison synthesis Synthesize Methyl 3-(decyloxy)benzoate purification Purify via Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Confirm Structure ir IR Spectroscopy purification->ir Identify Functional Groups ms Mass Spectrometry purification->ms Determine Molecular Weight experimental Experimental Data (Acquired) nmr->experimental ir->experimental ms->experimental computational Computational Data (Predicted) comparison Compare & Validate computational->comparison experimental->comparison

Caption: Experimental workflow for the synthesis, characterization, and validation of methyl 3-(decyloxy)benzoate.

Conclusion and Future Directions

This guide illustrates the powerful synergy between computational prediction and experimental validation in modern chemical research. While computational tools provide rapid and valuable insights into the expected properties of a novel molecule like methyl 3-(decyloxy)benzoate, experimental data remains the ultimate arbiter of its true chemical identity and behavior. The close correlation between the predicted data for the target molecule and the experimental data for its analogs provides a strong foundation for future experimental work.

For drug development professionals, the predicted lipophilicity and poor aqueous solubility suggest that formulation strategies would be critical for any potential therapeutic application. For materials scientists, the long alkyl chain and aromatic core suggest potential applications as a plasticizer or in liquid crystal formulations. Future work should focus on the synthesis and full experimental characterization of methyl 3-(decyloxy)benzoate to confirm these predictions and explore its potential applications.

References

  • Chemsrc. methyl benzoate CAS#:93-58-3. [Link]

  • SwissADME. [Link]

Sources

Safety Operating Guide

Methyl 3-(decyloxy)benzoate: Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe disposal of Methyl 3-(decyloxy)benzoate , a specialized intermediate often used in liquid crystal synthesis and pharmaceutical research.

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a logic-driven workflow. In organic synthesis, the waste stream is the final step of the reaction; treating it with the same precision as the synthesis itself ensures safety, regulatory compliance, and environmental stewardship.

Chemical Profile & Risk Assessment

Before disposal, we must understand the physicochemical nature of the target. Methyl 3-(decyloxy)benzoate is a lipophilic ester. Its disposal requirements are dictated by its low water solubility , combustibility , and potential aquatic toxicity .

Property Data / Characteristic Implication for Disposal
Chemical Structure Benzoate ester with C10 alkyl chain (Decyl)Lipophilic: Do NOT pour down the drain.[1][2] It will coat pipes and disrupt water treatment biofilms.
Physical State Low-melting solid or viscous liquid (approx.[1] MP 30–40°C)*May solidify in waste lines.[1] Use solid waste streams if pure; liquid streams if dissolved.
Reactivity Stable ester; hydrolyzable under strong base/acidSegregation: Do not mix with concentrated acids (e.g., Nitric Acid) to avoid exothermic hydrolysis or nitration.[1]
Flash Point >110°C (Estimated based on homologs)Combustible: Classified as organic waste suitable for high-temp incineration.[1]
Toxicity Profile Potential Skin/Eye Irritant; Aquatic ChronicContainment: Zero-discharge to environment.[1] All washings must be collected.

*Note: Melting point interpolated from Methyl Benzoate (Liquid) and Methyl 3-(dodecyloxy)benzoate (Solid, MP 42°C).

The Disposal Workflow (Decision Matrix)

The following flowchart illustrates the decision logic for disposing of Methyl 3-(decyloxy)benzoate in various laboratory states.

DisposalWorkflow Start START: Identify Waste State State_Pure Pure Chemical (Expired/Excess) Start->State_Pure State_Soln Reaction Mixture (Dissolved in Solvent) Start->State_Soln State_Spill Spill / Debris Start->State_Spill Action_Label Label as 'Non-Halogenated Organic Waste' State_Pure->Action_Label State_Soln->Action_Label Action_Absorb Absorb with Vermiculite or Sand State_Spill->Action_Absorb Action_Segregate Segregate from Oxidizers & Acids Action_Label->Action_Segregate Dest_SolidBin FINAL: Solid Hazardous Waste Bin Action_Absorb->Dest_SolidBin Dest_Incinerate FINAL: High-Temp Incineration Action_Segregate->Dest_Incinerate Dest_SolidBin->Dest_Incinerate Sent for Incineration

Figure 1: Decision matrix for segregating and processing Methyl 3-(decyloxy)benzoate waste based on its physical state.

Detailed Procedural Protocols
Protocol A: Disposal of Pure/Excess Chemical

Context: You have an expired bottle or excess yield from synthesis.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap has a chemically resistant liner (PTFE).

  • Solvation (Optional but Recommended): If the material has solidified, dissolve it in a minimal amount of Acetone or Ethyl Acetate. This prevents the formation of "hot spots" in the incinerator and allows for easier transfer.

  • Labeling: Mark the tag clearly with:

    • Chemical Name: Methyl 3-(decyloxy)benzoate.

    • Hazard Checkbox: Irritant, Combustible.

    • Constituents: If dissolved, list the solvent % (e.g., "Acetone 50%, Methyl 3-(decyloxy)benzoate 50%").

  • Stream Selection: Place in the Non-Halogenated Organic Waste stream (unless dissolved in DCM/Chloroform, then use Halogenated).

Protocol B: Handling Spills

Context: Benchtop spill of the pure substance or reaction mixture.

  • Secure the Perimeter: Alert nearby personnel. If the substance is hot (molten), allow it to cool and solidify.

  • PPE Upgrade: Wear nitrile gloves (double-glove recommended due to lipophilicity) and safety goggles.

  • Containment:

    • If Liquid: Surround with an inert absorbent (vermiculite, sand, or polypropylene pads). Do not use paper towels alone, as esters can wick and increase flammability surface area.

    • If Solid: Gently sweep into a dust pan. Avoid generating dust.[3]

  • Cleaning: Wipe the surface with an acetone-dampened pad to solubilize the remaining lipophilic residue.

  • Disposal: Place all absorbents and contaminated gloves into a sealed hazardous solid waste bag . Label as "Debris contaminated with Benzoate Esters."

Protocol C: Empty Container Management (RCRA Compliance)

Context: The bottle is "empty."

Under US EPA RCRA regulations (40 CFR § 261.7), a container is "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).

  • No more than 2.5 centimeters (1 inch) of residue remains.

The Triple Rinse Rule:

  • Rinse the bottle three times with a solvent capable of dissolving the ester (Acetone or Ethanol).

  • Crucial Step: Pour the rinsate (the wash solvent) into your Organic Waste Container , NOT down the sink.

  • Deface the label and discard the bottle in glass recycling or trash, depending on local institutional policy.

Regulatory & Scientific Rationale
Why Incineration?

Methyl 3-(decyloxy)benzoate contains a stable benzene ring and a long alkyl chain. Biological degradation in wastewater treatment plants is slow and unpredictable for such structures. High-temperature incineration (


) ensures complete oxidation to CO

and H

O, preventing bioaccumulation in aquatic ecosystems.
Regulatory Status (US Focus)
  • P-List / U-List: This specific chemical is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic commercial products).

  • Characteristic Waste: It likely does not meet the definition of Ignitable (D001) if the flashpoint is

    
    , nor Corrosive (D002).
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-(dodecyloxy)benzoate (Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Residues (40 CFR § 261.7). Retrieved from [Link]

  • American Chemical Society. Guide to Laboratory Waste Management. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 3-(decyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling Methyl 3-(decyloxy)benzoate, a benzoate ester with a long-chain alkyl ether substituent. While specific toxicological data for this compound is limited, this document synthesizes information from structurally related compounds and established chemical safety principles to provide a comprehensive operational and disposal plan.

Hazard Identification and Risk Assessment: A Precautionary Approach

Methyl 3-(decyloxy)benzoate belongs to the family of benzoate esters. While many long-chain alkyl benzoates are considered to have low toxicity and are even used in cosmetics, it is crucial to treat all new or uncharacterized chemical entities with a degree of caution. The primary analogue, methyl benzoate, is classified as harmful if swallowed and is a combustible liquid.[1] The long decyloxy chain in Methyl 3-(decyloxy)benzoate may influence its physical and toxicological properties, potentially affecting skin absorption and reactivity.

A safety data sheet for the closely related compound, 4-(Decyloxy)benzoic Acid, indicates that it is not a hazardous substance.[2] However, the difference in the functional group (ester vs. carboxylic acid) and the position of the substituent necessitate a conservative approach to safety. Therefore, a thorough risk assessment should be conducted before any handling, considering the nature of the experiment, the quantities being used, and the potential for aerosol generation or spillage.

In the absence of specific toxicological data, researchers are encouraged to utilize in silico toxicology prediction tools as a preliminary risk assessment measure.[3][4][5][6][7][8][9] These computational methods can provide insights into potential hazards such as mutagenicity, carcinogenicity, and organ toxicity based on the chemical structure.

Personal Protective Equipment (PPE): Your First Line of Defense

A baseline of appropriate personal protective equipment is essential to minimize exposure and ensure laboratory safety. The following table outlines the recommended PPE for handling Methyl 3-(decyloxy)benzoate, with explanations rooted in the potential hazards.

PPE CategoryRecommendation and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes. In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. Benzoic acid, a related compound, can cause serious eye damage.[10]
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider thicker gloves or those made of materials with higher resistance to esters and ethers. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection A standard laboratory coat is required to protect against minor spills and contamination. For larger scale operations or where significant splashing is possible, a chemically resistant apron or coveralls should be considered.
Respiratory Protection Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), respiratory protection is not typically required. If there is a risk of generating aerosols or if working in a poorly ventilated area, a respirator may be necessary. Consult your institution's environmental health and safety department for specific guidance.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is critical for minimizing risks. The following procedural steps provide a framework for the safe handling of Methyl 3-(decyloxy)benzoate from receipt to disposal.

Pre-Experiment Preparations
  • Information Gathering: Before handling, review this guide and any available safety information. For novel compounds, consider using predictive toxicology software to assess potential hazards.[6][8]

  • Work Area Designation: Designate a specific area for handling Methyl 3-(decyloxy)benzoate, preferably within a certified chemical fume hood to ensure adequate ventilation.

  • Spill Kit Accessibility: Ensure a spill kit appropriate for non-polar organic compounds is readily available. This should include absorbent materials, waste bags, and appropriate PPE.

  • Emergency Procedures Review: Familiarize yourself with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Donning PPE: A Deliberate Sequence

The correct order of donning PPE is crucial to prevent contamination.

PPE_Donning cluster_donning PPE Donning Sequence Lab Coat Lab Coat Gloves Gloves Lab Coat->Gloves 1. Goggles Goggles Gloves->Goggles 2. Face Shield (if needed) Face Shield (if needed) Goggles->Face Shield (if needed) 3.

Caption: PPE Donning Workflow

Handling the Compound
  • Transfer and Weighing: Conduct all transfers and weighing of Methyl 3-(decyloxy)benzoate within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat to avoid cross-contamination.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and other reagents.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames, as benzoate esters are combustible.

  • Housekeeping: Clean any spills immediately with an appropriate absorbent material. Decontaminate the work surface after each use.

Doffing PPE: A Contamination-Aware Process

The removal of PPE should be done carefully to avoid contaminating yourself.

PPE_Doffing cluster_doffing PPE Doffing Sequence Face Shield (if used) Face Shield (if used) Goggles Goggles Face Shield (if used)->Goggles 1. Gloves Gloves Goggles->Gloves 2. Lab Coat Lab Coat Gloves->Lab Coat 3.

Caption: PPE Doffing Workflow

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Contaminated solid waste, such as gloves, weighing boats, and absorbent materials, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused Methyl 3-(decyloxy)benzoate and solutions containing it should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams. Ethers, in general, can form explosive peroxides over time, so it is good practice to date the waste container and dispose of it in a timely manner.[1]

Container Management
  • Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, including "Methyl 3-(decyloxy)benzoate," and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from heat and ignition sources.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the safety data sheet or this guide to the medical personnel.
Spill For small spills, use an absorbent material to contain and collect the spilled substance. Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can handle Methyl 3-(decyloxy)benzoate with a high degree of safety and confidence, ensuring a secure and productive research environment.

References

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]

  • 3-Benzoylbenzoic acid | C14H10O3 | CID 101386. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • In silico toxicology: comprehensive benchmarking of multi-label classification methods applied to chemical toxicity data. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • Provisional Peer Reviewed Toxicity Values for Benzoic Acid. (2005, March 29). EPA. Retrieved February 6, 2026, from [Link]

  • Benzoic acid. (2025, November 2). AERU. Retrieved February 6, 2026, from [Link]

  • In silico prediction of toxicity and its applications for chemicals at work. (2020, May 14). PMC - NIH. Retrieved February 6, 2026, from [Link]

  • ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). Charité - Universitätsmedizin Berlin. Retrieved February 6, 2026, from [Link]

  • Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. (2025, March 25). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. Retrieved February 6, 2026, from [Link]

  • Methyl 3-(dodecyloxy)benzoate (C20H32O3). (n.d.). PubChemLite. Retrieved February 6, 2026, from [Link]

  • Making in silico predictive models for toxicology FAIR. (2023, April 8). e-Repositori UPF. Retrieved February 6, 2026, from [Link]

  • ProTox 3.0: a webserver for the prediction of toxicity of chemicals. (2024, April 22). Nucleic Acids Research | Oxford Academic. Retrieved February 6, 2026, from [Link]

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  • QSAR Toolbox. (n.d.). OECD. Retrieved February 6, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.